N-Methylcarbamate
Description
Historical Context and Evolution of Academic Inquiry into N-Methylcarbamates
The scientific journey of N-methylcarbamates has been marked by significant shifts in research focus, driven by evolving societal needs and technological advancements.
The development of carbamate (B1207046) compounds, including N-methylcarbamates, dates back to the mid-20th century. solubilityofthings.com A significant milestone was the discovery and commercial introduction of carbaryl (B1668338) in 1958 by Union Carbide. wikipedia.org Early research was largely driven by the need for effective insecticides. solubilityofthings.com The initial synthesis methods often involved the reaction of methyl isocyanate with an alcohol or phenol (B47542). wikipedia.org An alternative, safer synthesis route involves treating an alcohol or phenol with phosgene (B1210022) to form a chloroformate, which is then reacted with methylamine (B109427). wikipedia.org Traditional synthesis methods also included the phosgenation of amines, but due to the high toxicity of phosgene, alternative methods like the carboxylation of substituted amines and the alcoholysis of substituted ureas were developed. google.com
Initially, the research paradigm was heavily centered on the synthesis and application of N-methylcarbamates as pesticides due to their effectiveness against a wide range of insect pests. researchgate.net However, as concerns about the environmental fate and potential non-target effects of these compounds grew, research began to shift. ontosight.ainih.gov This led to a greater focus on their environmental chemistry, toxicology, and biodegradation. towson.edunih.govupm.edu.my More recently, the unique biochemical properties of N-methylcarbamates have been harnessed in other fields, such as in the development of pharmaceuticals and as tools in molecular biology and enzyme kinetics. ontosight.aichemimpex.com
Early Discoveries and Initial Research Directions
Interdisciplinary Significance of N-Methylcarbamate Research
The study of N-methylcarbamates extends beyond synthetic chemistry, with profound implications for environmental science, toxicology, and the life sciences.
This compound pesticides can enter the environment through various pathways, with their fate being influenced by factors like water solubility and soil composition. frontiersin.org For instance, highly water-soluble compounds like aldicarb (B1662136) and oxamyl (B33474) are more prone to leaching into groundwater. frontiersin.org The persistence of these compounds in the environment is a key area of study, with half-lives in soil varying significantly depending on the specific compound and environmental conditions. frontiersin.org For example, the half-life of carbofuran (B1668357) can be as long as 16 years in acidic soil. frontiersin.org
Research in this area also investigates the degradation of N-methylcarbamates in the environment. towson.edu This includes both abiotic processes like hydrolysis and biotic processes such as microbial degradation. upm.edu.mynih.gov The degradation of N-methylcarbamates can be influenced by environmental factors such as pH and temperature. nih.gov The primary mechanism of toxicity for this compound insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govepa.gov This inhibition is reversible, which generally leads to a shorter duration of toxic effects compared to organophosphate pesticides. nih.gov
The ability of N-methylcarbamates to inhibit acetylcholinesterase has made them valuable tools for studying enzyme kinetics. epa.govtandfonline.com The reversible nature of this inhibition allows for detailed investigation of the carbamylation and decarbamylation rates of the enzyme. oup.com This has provided insights into the structure and function of the active site of acetylcholinesterase. nih.gov
In molecular biology, this compound derivatives are utilized for various applications. chemimpex.com For instance, N-Succinimidyl this compound is used as a crosslinking and labeling agent in the development of targeted therapeutics and diagnostic tools. chemimpex.com These compounds are also employed in bioconjugation to attach biomolecules to surfaces or other molecules and in the synthesis of prodrugs to improve the bioavailability of therapeutic compounds. chemimpex.com Furthermore, some N-methylcarbamates and their N-nitroso derivatives have been studied for their potential genotoxic and epigenetic effects in cellular models. nih.gov
Relevance in Environmental Chemistry and Toxicology
Current Paradigms and Research Frontiers in this compound Science
Contemporary research on N-methylcarbamates continues to explore their environmental impact and potential new applications. A significant area of focus is the microbial degradation of these compounds as a means of bioremediation. nih.gov Scientists are identifying and characterizing microorganisms and the specific enzymes, such as this compound hydrolase, that are capable of breaking down these pesticides. nih.govgenome.jp
Another frontier is the development of more sensitive and selective analytical methods for detecting N-methylcarbamates and their degradation products in environmental and biological samples. nih.govresearchgate.net This includes techniques like high-performance liquid chromatography (HPLC) coupled with post-column derivatization and fluorescence detection. researchgate.net Furthermore, there is ongoing research into the cumulative risk assessment of exposure to multiple this compound pesticides. epa.govepa.gov In medicinal chemistry, the carbamate structural motif continues to be explored in the design of new therapeutic agents. nih.govacs.org
Interactive Data Tables
Degradation of this compound Insecticides by Burkholderia sp. C3
This table shows the percentage degradation of various this compound insecticides by the bacterium Burkholderia sp. C3 after 5 days of incubation. researchgate.net
| Insecticide | Degradation (%) |
| Carbaryl | ~100% |
| Propoxur (B1679652) | ~100% |
| Bendiocarb (B1667985) | ~90% |
| Isoprocarb | ~85% |
| Carbofuran | ~80% |
| Fenobucarb | ~75% |
| Methiocarb (B1676386) | ~70% |
| Ethiofencarb | ~65% |
| Fenoxycarb | ~60% |
Decomposition of this compound Pesticides in Tropical Field Conditions
This table presents the decomposition times for three this compound pesticides under different pH and temperature conditions, simulating tropical environments. nih.gov
| Pesticide | pH 7.08, T = 20 °C (days) | pH 7.70, T = 33 °C (days) |
| Carbaryl | 78 | 69 |
| Carbofuran | 143 | 83 |
| Propoxur | 116 | 79 |
Structure
3D Structure
Properties
Molecular Formula |
C2H4NO2- |
|---|---|
Molecular Weight |
74.06 g/mol |
IUPAC Name |
N-methylcarbamate |
InChI |
InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5)/p-1 |
InChI Key |
UFEJKYYYVXYMMS-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=O)[O-] |
Synonyms |
monomethyl carbamate N-methylcarbamate N-methylcarbamate, sodium salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Methylcarbamates
Classical and Contemporary Synthesis Approaches for N-Methylcarbamate Core Structures
The synthesis of N-methylcarbamates can be achieved through several established and modern chemical pathways. These methods often involve the use of key intermediates like carbamic acids and isocyanates, or they may proceed through non-isocyanate routes.
Carbamic Acid Intermediate Routes
Carbamic acids, with the general formula R₂NCOOH, are typically unstable compounds. wikipedia.org However, they serve as crucial transient intermediates in certain synthetic pathways to carbamates. For instance, the reaction of an amine with carbon dioxide can form a carbamic acid, which can then be esterified to yield the corresponding carbamate (B1207046). bionity.com In the context of N-methylcarbamates, methylamine (B109427) would be the starting amine. The direct use of carbamic acid intermediates is less common due to their instability, but the concept underpins certain biological and synthetic transformations. bionity.comwikipedia.org For example, an amine functional group can be protected as a carbamate ester. Subsequent hydrolysis of the ester produces a carbamic acid which then decarboxylates to release the desired amine. wikipedia.org
Isocyanate-Based Synthesis Pathways
A prevalent and historically significant method for synthesizing N-methylcarbamates involves the use of methyl isocyanate (MIC). wikidoc.orggoogle.comgoogle.com This highly reactive compound readily undergoes addition reactions with alcohols and phenols to form the corresponding N-methylcarbamates. wikidoc.orgwikipedia.orgquora.com
The general reaction is as follows: CH₃NCO + ROH → CH₃NHCOOR
This reaction can be catalyzed by various substances, including trialkylamines or dialkyltin dicarboxylate, particularly when less reactive alcohols or phenols are used. wikidoc.orgwikipedia.org The process is widely employed in the industrial production of various this compound-based products. google.comgoogle.com A process for preparing insecticidal N-methylcarbamates involves reacting an alkali metal cyanate (B1221674) salt with dimethyl sulfate (B86663) in acetonitrile (B52724) to generate methyl isocyanate, which is then immediately reacted with an appropriate oxime or phenol (B47542). google.com
Due to the hazardous nature of methyl isocyanate, which is a highly toxic and volatile liquid, significant efforts have been made to develop safer handling procedures and alternative synthetic equivalents. tcichemicals.com One such surrogate is N-succinimidyl methylcarbamate, which reacts with alcohols in the presence of a base to produce N-methylcarbamates under milder conditions. tcichemicals.com Another approach involves the in-situ generation of methyl isocyanate to avoid its storage and transport. For example, the thermal decomposition of phenyl-N-methylurethane can yield methyl isocyanate, which is then immediately used in the subsequent reaction to form the desired this compound. google.comgoogle.com
Non-Isocyanate Routes for Carbamate Synthesis
Growing safety and environmental concerns associated with isocyanates have spurred the development of non-isocyanate routes for carbamate synthesis. These methods offer greener and safer alternatives for producing N-methylcarbamates.
One notable non-isocyanate pathway is transurethanization , which involves the reaction of a polycarbamate with a polyol. rsc.org Specifically for N-methylcarbamates, this could involve the reaction of a compound containing a methylcarbamate group with an alcohol, effectively transferring the methylcarbamoyl group. rsc.org
Another significant approach involves the use of dimethyl carbonate (DMC) , a green and versatile reagent. rsc.org DMC can react with amines under catalytic conditions to form carbamates. For the synthesis of N-methylcarbamates, dimethyl carbonate can be reacted with methylamine. wikipedia.org A method for synthesizing methyl this compound involves the reaction of dimethyl carbonate with 1,3-dimethylurea (B165225) in the presence of a catalyst. google.com Furthermore, a divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes has been developed using Mo(CO)₆ as a promoter. rsc.org The choice of base in this reaction can control whether carbamates or N-methyl carbamates are the primary product. rsc.org
The reaction of amines, such as methylamine, with diphenyl carbonate is another non-isocyanate route. google.comgoogle.com This reaction produces phenyl-N-methylurethane, which can then be used in subsequent steps. google.comgoogle.com
The Lossen rearrangement of hydroxamic acids provides an alternative pathway to isocyanates, which can then be trapped by alcohols to form carbamates. organic-chemistry.orgnih.govsci-hub.se This method avoids the direct handling of isocyanates.
Finally, polyaddition of cyclic carbonates and amines is considered an optimal method for synthesizing non-isocyanate polyurethanes (NIPUs) and can be adapted for smaller molecule synthesis. mdpi.com This route is advantageous as it often avoids the use of toxic reagents like phosgene (B1210022). mdpi.com
N-Methylimidazole-Catalyzed Synthesis of Carbamates
N-Methylimidazole (NMI) has emerged as an effective catalyst for the synthesis of carbamates under mild conditions. organic-chemistry.orgnih.govsci-hub.se It has been shown to accelerate the one-pot synthesis of both aromatic and aliphatic carbamates from hydroxamic acids via the Lossen rearrangement. organic-chemistry.orgnih.govnih.gov In this process, the hydroxamic acid is first converted to an isocyanate intermediate, which is then converted to the carbamate in the presence of an alcohol and a catalytic amount of NMI. nih.govsci-hub.se
The use of an arylsulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in combination with NMI helps to minimize the formation of undesired side products. organic-chemistry.org The reaction proceeds efficiently at temperatures as low as 0°C. organic-chemistry.orgnih.gov NMI is crucial for the conversion of the isocyanate to the carbamate, with yields being significantly lower in its absence. sci-hub.se This method is versatile and compatible with a range of alcohols, including primary and secondary alcohols, although tertiary alcohols show lower reactivity due to steric hindrance. organic-chemistry.org The yields of the resulting carbamates can be quite high, reaching up to 97%. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of N-methylcarbamates. kahedu.edu.in Key areas of focus include the use of safer reagents, atom economy, and the development of catalytic processes. acs.org
A major driver for the development of green synthetic routes to N-methylcarbamates is the high toxicity of methyl isocyanate. google.com This has led to the development of non-isocyanate routes, as discussed previously, which utilize less hazardous starting materials like dimethyl carbonate. rsc.orggoogle.com Dimethyl carbonate itself is considered a green reagent due to its low toxicity and good biodegradability. rsc.org
The principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is also a key consideration. acs.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. The N-methylimidazole-catalyzed synthesis of carbamates is an example of a more sustainable approach as it uses a catalytic amount of the promoter. organic-chemistry.orgnih.govsci-hub.se
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, reduces waste and improves efficiency. The NMI-catalyzed synthesis of carbamates from hydroxamic acids is a one-pot process. nih.govnih.gov
The use of greener solvents is another important aspect of sustainable synthesis. Research into performing this compound synthesis in more environmentally benign solvents is an ongoing area of interest.
The synthesis of carbamate derivatives from aromatic amides in a single step using a green oxidation process for the Hofmann rearrangement has been reported. mdpi.com This method avoids many of the toxic and expensive reagents associated with traditional carbamate synthesis. mdpi.com
Derivatization and Functionalization Strategies for N-Methylcarbamates
Once the this compound core structure is synthesized, it can be further modified through various derivatization and functionalization strategies. These modifications are often performed to alter the compound's biological activity or physical properties.
A common method for the analysis of N-methylcarbamates involves post-column derivatization . fishersci.comnih.govastm.org In this technique, the N-methylcarbamates are first separated, typically by high-performance liquid chromatography (HPLC). After separation, they are hydrolyzed to form methylamine, which is then reacted with a fluorescent labeling agent. This derivatization enhances the sensitivity and selectivity of detection. fishersci.com
Chemical derivatization is also used for the quantitative determination of N-methylcarbamates in environmental samples. oup.com One such method involves hydrolyzing the carbamates to their corresponding phenolic products, which are then derivatized with pentafluorobenzyl bromide to form ether derivatives that can be analyzed by gas-liquid chromatography. oup.com Another approach uses 9-xanthydrol for derivatization, allowing for simultaneous determination of multiple carbamate pesticides. researchgate.net
The this compound functional group itself can be a site for further chemical transformation. For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been synthesized by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. mdpi.com These compounds can then undergo intramolecular cyclization. mdpi.com
The synthesis of N-methylcarbamoylated amino acids has been achieved using synthetic equivalents of methyl isocyanate, such as N-succinimidyl this compound (SNMC) and N,S-dimethylthiocarbamate (DMTC). researchgate.net This demonstrates the ability to introduce the N-methylcarbamoyl group onto more complex molecules.
Interactive Data Table: Synthesis of N-Methylcarbamates
| Entry | Starting Material(s) | Reagent(s) | Catalyst/Promoter | Product | Key Feature | Reference(s) |
| 1 | Methylamine, Phosgene | - | - | Methyl Isocyanate | Classical industrial synthesis of MIC | wikidoc.orgwikipedia.org |
| 2 | Methyl Isocyanate, Alcohol/Phenol | - | Trialkylamine or Dialkyltin dicarboxylate | This compound | Common route to N-methylcarbamates | wikidoc.orgwikipedia.org |
| 3 | N-Succinimidyl methylcarbamate, Alcohol | Base | - | This compound | Safer surrogate for methyl isocyanate | tcichemicals.com |
| 4 | Dimethyl carbonate, 1,3-Dimethylurea | - | Various catalysts | Methyl this compound | Non-isocyanate, green route | google.com |
| 5 | Nitroarenes, Dimethyl carbonate | Base (K₃PO₄ or DBU) | Mo(CO)₆ | Carbamate or this compound | Divergent synthesis, green reagent | rsc.org |
| 6 | Hydroxamic acid, Alcohol | Arylsulfonyl chloride | N-Methylimidazole (NMI) | Carbamate | Mild, one-pot, non-isocyanate route | organic-chemistry.orgnih.govsci-hub.se |
| 7 | Aromatic amides, Alcohol | Oxone, KCl, NaOH | - | N-Aryl Carbamate | Green oxidation, Hofmann rearrangement | mdpi.com |
| 8 | Alkali metal cyanate, Dimethyl sulfate | Acetonitrile | - | Methyl Isocyanate (in-situ) | In-situ generation of MIC | google.com |
| 9 | Methylamine, Diphenyl carbonate | - | - | Phenyl-N-methylurethane | Non-isocyanate intermediate | google.comgoogle.com |
Modification at the N-Methyl Group
The N-methyl group of an this compound is not merely a passive substituent; it is a site for metabolic and synthetic modification. These transformations can significantly alter the biological and chemical properties of the parent molecule.
One of the primary modifications observed, particularly in biological systems, is oxidation. For instance, the metabolism of this compound insecticides like carbaryl (B1668338) can lead to the formation of N-hydroxymethyl derivatives. nih.govwho.int This hydroxylation is a common metabolic pathway in animals, plants, and insects. nih.gov Similarly, the this compound insecticide Zectran, which features a dimethylamino group, can be converted into methylamino, amino, and methylformamido derivatives through processes involving the N-methyl group. nih.govwho.int
Atmospheric chemistry also provides insight into modifications at this site. The gas-phase reaction of methyl this compound (MMC) with hydroxyl radicals, a key atmospheric oxidant, proceeds primarily through hydrogen atom abstraction. acs.org Theoretical studies have shown that H-atom abstraction from the N-methyl group is the dominant reaction pathway, accounting for over 90% of the reaction at typical atmospheric temperatures. acs.org This highlights the reactivity of the N-H bond in the N-methyl group.
| Parent Compound | Modification Type | Resulting Moiety/Product | Context | Reference |
|---|---|---|---|---|
| Carbaryl | Oxidation / Hydroxylation | N-hydroxymethyl carbaryl | Biological Metabolism | nih.govwho.int |
| Methyl this compound (MMC) | Hydrogen Abstraction | This compound radical | Atmospheric Reaction with OH radicals | acs.org |
| Zectran | Metabolic Conversion | Methylamino, amino, methylformamido derivatives | Biological Metabolism | nih.govwho.int |
Structural Diversification of the Carbamate Moiety
The versatility of the carbamate structure allows for extensive diversification to fine-tune its properties. This can involve altering the alcohol (or phenol) portion of the ester, changing the substitution on the nitrogen atom, or both.
A key strategy for diversification involves varying the substituents on the nitrogen atom. For example, while N-methylcarbamates are common, replacing the methyl group with other alkyl groups, such as an ethyl group, can alter biological selectivity. nih.gov N,N-dimethylcarbamates are generally much less toxic and more volatile than their corresponding this compound counterparts. nih.gov N-acylation of N-methylcarbamates to form N-acyl-N-methylcarbamates represents another significant modification. nih.govwho.int These N-acetyl derivatives often show altered physical properties and contact toxicity, though they can be deacylated back to the parent this compound. who.int
Modern synthetic methods allow for controlled, divergent synthesis. For example, the reductive methoxycarbonylation of aromatic nitro compounds using dimethyl carbonate can be directed to produce either N-aryl carbamates or N-methyl, N-aryl carbamates by selecting the appropriate base. rsc.orgrsc.org The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base specifically facilitates the formation of N-methyl carbamates, providing a direct route to this diversified structure. rsc.org The structural subgroups of carbamate insecticides, such as aryl N-methylcarbamates and heterocyclic mono- or dimethylcarbamates, further illustrate this diversity. ukzn.ac.za
| N-Substitution | Example Compound Type | Observed Effect | Reference |
|---|---|---|---|
| N-methyl | Generic this compound | Provides minimal enzyme subtype selectivity (AChE vs. BChE). | nih.gov |
| N-ethyl | N-ethylcarbamate | Confers a moderate preference for butyrylcholinesterase (BChE). | nih.gov |
| N,N-dimethyl | N,N-dimethylcarbamate | Significantly lower toxicity and higher volatility compared to N-methyl analogues. | nih.gov |
| N-acetyl | N-acetyl-N-methylcarbamate | Alters physical properties like lipid solubility and volatility. | nih.gov |
Synthesis of this compound Analogues and Prodrugs
N-methylcarbamates serve as scaffolds for creating analogues and prodrugs designed to improve efficacy, stability, or safety profiles. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body.
One prominent prodrug strategy involves creating N-acyloxymethyl carbamate linkages. nih.gov This approach has been used to synthesize prodrugs of 3-amido pseudomycin analogues, which demonstrated good in vivo efficacy and improved toxicity profiles compared to the parent compounds. nih.gov Another sophisticated strategy involves designing "cyclization-activated" prodrugs. researchgate.net In this design, a basic this compound is engineered to undergo a predictable, intramolecular cyclization-elimination reaction at physiological pH (e.g., pH 7.4), releasing the active drug (often a phenol) without the need for enzymatic cleavage. researchgate.net The rate of drug release can be controlled by the structure of the carbamate. researchgate.net
The synthesis of analogues can involve creating related structures with different biological activities. For example, carmethizole, a bis-carbamate alkylating agent, and its related nitrogen analogues have been synthesized for evaluation as antitumor drugs. colab.ws
| Prodrug Strategy | Mechanism of Action | Advantage | Reference |
|---|---|---|---|
| N-Acyloxymethyl Carbamate Linkage | Enzymatic or chemical cleavage of the acyloxymethyl group to release the this compound or parent amine. | Improved toxicity profiles and good in vivo efficacy. | nih.gov |
| Cyclization-Activated Prodrug | Intramolecular cyclization-elimination reaction at physiological pH releases the active drug. | Drug release is predictable and not dependent on enzymatic activity. | researchgate.net |
Mechanism of Reaction in this compound Formation
The formation of N-methylcarbamates can be achieved through several mechanistic pathways, with the most traditional and widely recognized route proceeding through a highly reactive methyl isocyanate intermediate.
A common industrial method involves the reaction of an alcohol or phenol with methyl isocyanate, often in the presence of a basic catalyst. google.com The high toxicity of methyl isocyanate has driven the development of processes where it is generated and used in situ. One such multi-step process involves:
The reaction of methylamine with diphenyl carbonate to produce phenyl-N-methyl urethane (B1682113). google.com
The thermal degradation (pyrolysis) of the phenyl-N-methyl urethane to generate a stream of methyl isocyanate and phenol. google.com
The subsequent reaction of the generated methyl isocyanate with a target phenol or alcohol to form the final this compound product. google.com
This isocyanate-based mechanism is also implicated in the reverse reaction, the hydrolysis of N-methylcarbamates under certain conditions, which can proceed via an elimination-conjugate base (E1cB) mechanism to form methyl isocyanate and the corresponding alcohol/phenol. researchgate.net
Alternative synthetic routes aim to avoid the use of pre-formed or in situ generated isocyanates. One such method involves the simultaneous reaction of a phenol or oxime with phosgene and methylamine in a single step under basic aqueous conditions. google.com Another approach involves the rearrangement of N-chloroamides, formed by the chlorination of amides, into the corresponding methyl N-substituted carbamates using sodium methoxide (B1231860) in methanol. researchgate.net More modern, "green" chemistry approaches include the direct reductive methoxycarbonylation of nitroarenes with dimethyl carbonate, which can be catalyzed to produce N-methylcarbamates without a discrete isocyanate intermediate. rsc.orgrsc.org
| Pathway | Key Intermediate(s) | Typical Reactants | Reference |
|---|---|---|---|
| Isocyanate Pathway | Methyl Isocyanate | Alcohol/Phenol + Methyl Isocyanate | google.comosti.gov |
| In Situ Isocyanate Generation | Phenyl-N-methyl urethane | Methylamine + Diphenyl Carbonate; followed by target alcohol/phenol | google.com |
| Simultaneous Phosgenation | Chloroformate (transient) | Phenol/Oxime + Phosgene + Methylamine | google.com |
| Reductive Methoxycarbonylation | (Not specified as isocyanate) | Nitroarene + Dimethyl Carbonate | rsc.orgrsc.org |
| N-Chloroamide Rearrangement | N-Chloroamide | Amide + Trichloroisocyanuric acid; then Sodium Methoxide | researchgate.net |
Environmental Chemistry and Fate of N Methylcarbamates
Abiotic Transformation Pathways
Abiotic transformation refers to the degradation of N-methylcarbamates through non-biological processes, primarily hydrolysis, photolysis, and oxidation-reduction reactions. These pathways are significantly influenced by environmental conditions such as pH, sunlight, and the presence of other chemical species. nih.gov
Hydrolysis is a primary route of degradation for N-methylcarbamate insecticides in soil and water. nih.goviastate.edu The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium. clemson.edu
Under alkaline conditions (pH > 7), the hydrolysis of N-methylcarbamates is significantly accelerated. clemson.eduepa.gov The predominant mechanism is a base-catalyzed elimination reaction (E1cB). researchgate.netnih.gov This process involves the abstraction of the acidic proton from the nitrogen atom by a hydroxide (B78521) ion, forming an anionic intermediate. wpmucdn.com This is typically the rate-limiting step. wpmucdn.com The intermediate then rapidly eliminates the aryloxy group to form methyl isocyanate (CH₃NCO) and a phenolate (B1203915) ion. researchgate.netnih.gov The highly reactive methyl isocyanate is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide. nih.gov
The rate of alkaline hydrolysis is influenced by the electronic properties of the aromatic ring of the carbamate (B1207046). wpmucdn.com Electron-withdrawing groups on the aromatic ring increase the acidity of the N-H proton, making it more susceptible to abstraction by hydroxide ions, thus increasing the rate of hydrolysis. wpmucdn.com Conversely, electron-donating groups decrease the acidity of the N-H proton and slow down the hydrolysis rate. wpmucdn.com For instance, a study on the hydrolysis of carbaryl (B1668338), propoxur (B1679652), and carbofuran (B1668357) at pH 9 and 18°C showed that carbaryl, having the most electron-poor aromatic system, hydrolyzed the fastest, while carbofuran, with the most electron-rich system, hydrolyzed the slowest. wpmucdn.comscience.gov
Table 1: Hydrolysis Half-lives of Selected N-Methylcarbamates under Alkaline Conditions
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
|---|---|---|---|---|
| Carbaryl | 9 | 18 | 19.3 hours | wpmucdn.comscience.gov |
| Propoxur | 9 | 18 | 38.5 hours | wpmucdn.comscience.gov |
| Carbofuran | 9 | 18 | 57.8 hours | wpmucdn.comscience.gov |
| Carbaryl | 9 | - | 0.13 days | epa.gov |
| Methomyl (B1676398) | 9 | - | 30 days | epa.gov |
| Oxamyl (B33474) | 9 | - | 0.1 days | epa.gov |
| Thiodicarb | 9 | - | 0.5 days | epa.gov |
N-methylcarbamates are generally more stable under acidic and neutral conditions compared to alkaline environments. epa.govupm.edu.my At acidic pH (e.g., pH 5), carbaryl is hydrolytically stable. epa.gov Under neutral conditions (pH 7), hydrolysis still occurs, but at a much slower rate than in alkaline solutions. epa.gov For example, the hydrolysis half-life of carbaryl is 12 days at pH 7, compared to just 0.13 days at pH 9. epa.gov The mechanism for neutral hydrolysis is less studied but is considered an important degradation pathway at environmentally relevant pH values. clemson.edu For some N-methylcarbamates, such as those with an alkyl group substituent on the nitrogen, the formation of a tetrahedral intermediate becomes the rate-determining step in hydrolysis, which is a slower process. clemson.edu
Table 2: Hydrolysis Half-lives of N-Methylcarbamates at Neutral pH
| Compound | pH | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| Carbaryl | 7 | 12 days | epa.gov |
| Carbofuran | 7 | 28 days | epa.gov |
| Formetanate HCl | 7 | 24 days | epa.gov |
| Oxamyl | 7 | 7 days | epa.gov |
| Thiodicarb | 7 | 32 days | epa.gov |
Photolysis, or degradation by sunlight, is another significant abiotic pathway for the transformation of N-methylcarbamates, particularly in aquatic environments and on soil surfaces. nih.govepa.gov The process can occur through direct photolysis, where the pesticide molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter. mdpi.com
The photolysis of N-methylcarbamates can lead to a variety of reactions, including the cleavage of the carbamate ester bond, rearrangements, and oxidation. annualreviews.orgjst.go.jp For carbaryl, photolysis in aqueous media can proceed via homolytic scission of the O-C bond to produce naphtoxyl radicals, which can then form several naphthoquinone derivatives. mdpi.com Another identified pathway is the photo-Fries rearrangement. mdpi.com The main photoproducts of carbaryl degradation on soil surfaces have been identified as 1-naphthol (B170400) and 2-hydroxy-1,4-naphthoquinone. mdpi.com For other N-methylcarbamates, photolysis can result in hydrolysis to the corresponding phenol (B47542). annualreviews.org For instance, the photolysis of phenisopham (B1195472) leads to the formation of substituted phenols through the cleavage of the C–O-aryl bond. jst.go.jp
Oxidation and reduction reactions contribute to the transformation of N-methylcarbamates in the environment, although they are often coupled with hydrolytic and photolytic processes. iastate.eduscielo.org.za These reactions are influenced by the presence of oxidizing agents like molecular oxygen, reactive oxygen species, and oxidized metals in soil and water. iastate.edu
A key oxidative pathway for some N-methylcarbamates is sulfoxidation. nih.gov For example, aldicarb (B1662136) is oxidized in soil and plants to its more toxic sulfoxide (B87167) and subsequently to the even more toxic sulfone. nih.govnih.gov These oxidized metabolites are then subject to hydrolysis. nih.gov Hydroxylation of the aromatic ring is another important oxidative transformation, as seen in the metabolism of carbaryl and carbofuran. nih.gov Reduction reactions are more common in anaerobic environments, such as in certain soils and sediments. iastate.edu These reactions can also alter the structure and toxicity of the parent compound. iastate.edu
Alkaline Hydrolysis Mechanisms
Photolytic Degradation Processes and Photoproduct Identification
Biotic Transformation and Biodegradation
The primary route for the complete removal of N-methylcarbamates from the environment is through biotic transformation, or biodegradation, carried out by a diverse range of microorganisms, including bacteria and fungi. nih.govfrontiersin.org Many soil microorganisms can utilize N-methylcarbamates as a source of carbon and nitrogen for their growth. researchgate.net
The initial and most crucial step in the microbial degradation of most N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.govresearchgate.net This reaction is catalyzed by carbamate hydrolase enzymes and results in the formation of the corresponding phenol or oxime, methylamine, and carbon dioxide. nih.gov For example, the biodegradation of carbofuran typically begins with its hydrolysis to carbofuran-7-phenol and methylamine. researchgate.net Similarly, carbaryl is hydrolyzed to 1-naphthol. nih.gov
Following the initial hydrolysis, the resulting aromatic or oxime structures and methylamine are further metabolized by the microorganisms through various pathways. nih.gov The aromatic intermediates, such as phenols and catechols, are typically degraded through ring cleavage. nih.gov Methylamine can be utilized as both a carbon and nitrogen source through C1 metabolism. nih.gov Numerous bacterial genera have been identified as being capable of degrading N-methylcarbamates, including Pseudomonas, Stenotrophomonas, Micrococcus, Arthrobacter, and Sphingomonas. nih.govannualreviews.orgfrontiersin.org
Microbial Degradation Pathways and Metabolites
The breakdown of this compound pesticides in the environment is largely driven by microbial activity. redalyc.org Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. frontiersin.orgresearchgate.net The initial and most crucial step in the degradation of many N-methylcarbamates is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org This cleavage results in the formation of an alcohol or phenol, and methylcarbamic acid, which is unstable and spontaneously decomposes into methylamine and carbon dioxide. frontiersin.orgnih.gov The resulting methylamine can then be used by various microorganisms as a source of carbon and nitrogen. frontiersin.orgnih.gov While hydrolysis is a common starting point, some N-methylcarbamates, like aldicarb, can also be initially transformed through oxidation. nih.gov
The specific metabolites produced during degradation vary depending on the parent this compound compound and the microorganisms involved. For instance, the degradation of carbofuran often yields carbofuran-7-phenol as a primary metabolite. researchgate.netscielo.org.coresearchgate.net Similarly, carbaryl is hydrolyzed to 1-naphthol. nih.govprimescholars.com In some cases, the initial breakdown products can be further metabolized. For example, the aromatic rings of compounds like carbaryl and carbofuran can be opened and further degraded, sometimes leading to complete mineralization to carbon dioxide and water. frontiersin.orgprimescholars.com However, the degradation of the aromatic portion is often slower than the initial hydrolysis. primescholars.com Some degradation pathways can lead to the formation of intermediate metabolites that are also of environmental concern. upm.edu.my
Bacterial Degradation Systems and Species Identification
A wide array of bacterial species have been identified with the ability to degrade this compound insecticides. These bacteria are found across various phylogenetic groups, including Proteobacteria (Alpha, Beta, and Gamma subdivisions) and both low and high G+C Gram-positive bacteria. oup.comnih.gov The metabolic flexibility of these bacteria allows them to thrive in environments contaminated with these pesticides. msss.com.my
The most common initial step in bacterial degradation of N-methylcarbamates is the hydrolysis of the methylcarbamate linkage, which yields a phenol or alcohol and methylamine. researchgate.netoup.com The methylamine is often utilized by the bacteria as a source of carbon and nitrogen for growth. oup.com In many cases, the gene responsible for this initial hydrolysis, such as the mcd gene encoding a carbofuran hydrolase, is located on a plasmid. nih.govoup.comcapes.gov.br This allows for the horizontal transfer of degradation capabilities between different bacterial species. nih.gov
Several bacterial genera are well-documented for their this compound degrading capabilities. These include:
Pseudomonas : Various Pseudomonas species are capable of degrading carbamates like carbaryl and carbofuran through both hydrolytic and oxidative pathways. scielo.org.comsss.com.myasm.org For instance, Pseudomonas sp. 50432 can mineralize carbofuran, while other strains utilize carbaryl by first hydrolyzing it to 1-naphthol. scielo.org.coprimescholars.com
Arthrobacter : Arthrobacter sp. RC100 has been shown to hydrolyze carbaryl to 1-naphthol, which is then further metabolized. nih.gov This strain contains plasmids that are essential for the degradation process. nih.gov
Sphingomonas and related genera (e.g., Novosphingobium , Sphingobium ): These bacteria are known for their diverse metabolic capabilities, including the complete mineralization of carbofuran. frontiersin.orgnih.govscielo.org.co For example, Novosphingobium sp. has demonstrated the ability to degrade carbofuran through multiple pathways. researchgate.net
Bacillus : Species such as Bacillus sp. have been identified as carbofuran degraders. msss.com.my
Achromobacter : Achromobacter sp. WM111 was one of the first bacteria from which a carbofuran hydrolase gene (mcd) was cloned. oup.com
Burkholderia : Burkholderia sp. C3 can utilize a wide range of this compound insecticides as a sole carbon source. researchgate.net
Aminobacter : Aminobacter aminovorans MDW-2 is capable of degrading the oxime carbamate methomyl. asm.org
The identification of these bacterial species and the characterization of their degradation pathways are crucial for developing effective bioremediation strategies for this compound contaminated sites.
Table 1: Bacterial Species Involved in this compound Degradation
| Bacterial Species | Degraded this compound(s) | Key Degradation Pathway/Enzyme | Reference |
| Pseudomonas sp. 50432 | Carbofuran | Mineralization, Oxidative pathway | scielo.org.co |
| Pseudomonas aeruginosa | Carbaryl | Hydrolysis via carbaryl hydrolase | primescholars.com |
| Arthrobacter sp. RC100 | Carbaryl, Propoxur, Xylylcarb | Hydrolysis to 1-naphthol | nih.gov |
| Sphingomonas paucimobilis | Carbofuran | Hydrolytic degradation | scielo.org.co |
| Novosphingobium sp. FND-3 | Carbofuran | Hydrolysis and oxidation | researchgate.net |
| Bacillus sp. UMTFA(D) | Carbofuran | Degradation | msss.com.my |
| Achromobacter sp. WM111 | Carbofuran | Hydrolysis via carbofuran hydrolase (mcd gene) | oup.com |
| Burkholderia sp. C3 | Carbaryl and other N-methylcarbamates | Hydrolysis | researchgate.net |
| Aminobacter aminovorans MDW-2 | Methomyl | Hydrolysis via carbamate C-N hydrolase (ameH gene) | asm.org |
Fungal Degradation Systems
Fungi also play a significant role in the breakdown of this compound pesticides in the environment. frontiersin.org Various fungal species have demonstrated the ability to transform or completely degrade these compounds. frontiersin.org Fungal degradation can occur through both hydrolytic and oxidative pathways, similar to bacteria. scielo.org.co
Several studies have identified specific fungal genera capable of degrading N-methylcarbamates:
Gliocladium : A species of Gliocladium was isolated from soil with a history of carbofuran treatment and was found to utilize carbofuran as a sole source of carbon and energy. researchgate.net
Aspergillus : Aspergillus niger has been reported to degrade carbofuran. researchgate.net
Mucor : Mucor ramanianus is another fungus implicated in the degradation of this compound pesticides. researchgate.net
Pichia : The yeast Pichia anomala has been shown to degrade carbofuran, carbaryl, and fenobucarb. frontiersin.org The degradation of carbofuran by this yeast produced metabolites such as benzofuranol and 3-hydroxycarbofuran (B132532). frontiersin.org
Trametes : Trametes versicolor is capable of degrading carbofuran, with 3-hydroxycarbofuran being a detected intermediate. frontiersin.org
Fungal systems, like their bacterial counterparts, contribute to the natural attenuation of this compound contamination in soil and water.
Enzymatic Biotransformation Mechanisms
The microbial degradation of N-methylcarbamates is driven by a variety of enzymes that catalyze the key transformation steps. These enzymes can be broadly categorized into hydrolases and oxidoreductases, each mediating distinct biochemical reactions.
Hydrolase-Mediated Pathways
Hydrolases are a major class of enzymes involved in the initial breakdown of this compound pesticides. nih.gov These enzymes catalyze the cleavage of the ester or amide bond in the carbamate structure, a critical detoxification step. frontiersin.orgnih.gov This hydrolytic cleavage typically results in the formation of a corresponding alcohol or phenol, along with methylamine and carbon dioxide. frontiersin.orgnih.gov
Carbamate hydrolases have been identified in a wide range of bacteria and some fungi. nih.govresearchgate.net Several genes encoding these enzymes have been cloned and characterized, including mcd, cehA, cahA, and mcbA. asm.orgnih.gov These enzymes can exhibit broad substrate specificity, meaning they can act on multiple types of this compound insecticides. nih.gov For example, the carbaryl hydrolase from Arthrobacter sp. RC100 was also found to hydrolyze propoxur and other N-methylcarbamates. nih.gov
The enzyme this compound hydrolase (EC 3.5.1.137) is a key enzyme that catalyzes the first step in the degradation of several carbamate insecticides like carbaryl, carbofuran, and propoxur. genome.jp This enzyme cleaves the ester bond to release this compound, which then spontaneously hydrolyzes to methylamine and CO2. genome.jp In some Gram-negative bacteria, these hydrolases have been found to be located in the periplasm. genome.jp
The activity of these hydrolases is a crucial factor in the rate of this compound degradation in the environment. The presence and expression of the genes encoding these enzymes can be induced by the presence of the carbamate compounds themselves. capes.gov.br
Oxidoreductase-Mediated Pathways
In addition to hydrolysis, oxidative pathways also play a significant role in the biotransformation of N-methylcarbamates. scielo.org.cowgtn.ac.nz These pathways are mediated by oxidoreductase enzymes, such as monooxygenases and hydroxylases. nih.govresearchgate.net Oxidative reactions can occur at various positions on the this compound molecule, including the aromatic ring, N-alkyl groups, and aliphatic side chains. upm.edu.my
Examples of oxidative transformations include:
Ring Hydroxylation : The addition of a hydroxyl group to the aromatic ring of the carbamate molecule. For instance, the degradation of carbofuran can involve the formation of 5-hydroxycarbofuran or 3-hydroxycarbofuran. frontiersin.orgresearchgate.net
N-dealkylation : The removal of an alkyl group from the nitrogen atom. upm.edu.my
Oxidation of aliphatic side chains : The modification of side chains attached to the main structure. upm.edu.my
Sulfoxidation : The oxidation of a sulfur atom within the molecule, as seen in the metabolism of aldicarb to aldicarb sulfoxide and aldicarb sulfone. nih.govupm.edu.my It is noteworthy that in some cases, these oxidation products can be more toxic than the parent compound. nih.gov
Role of Microbial Communities in this compound Bioremediation Mechanisms
The bioremediation of N-methylcarbamates in contaminated environments is often a collective effort of diverse microbial communities rather than the action of a single microbial species. doi.org These microbial consortia can exhibit enhanced degradation capabilities due to synergistic interactions between different microorganisms. frontiersin.org
The complexity of this compound degradation pathways often necessitates the involvement of multiple microbial populations. For instance, one species might perform the initial hydrolysis of the carbamate, while another utilizes the resulting metabolites. researchgate.net This division of labor can lead to a more complete and efficient breakdown of the pesticide.
An example of such a synergistic relationship is seen in the degradation of methomyl by a consortium of Aminobacter sp. MDW-2 and Afipia sp. MDW-3. nih.gov Strain MDW-2 hydrolyzes methomyl into methomyl oxime and methylamine, and then utilizes the methylamine as a carbon and nitrogen source. nih.gov The other members of the consortium may then degrade the remaining metabolites.
The structure and function of these microbial communities can be influenced by the repeated application of this compound pesticides. oup.com Continuous exposure can lead to the enrichment of microorganisms with the ability to degrade these compounds, a phenomenon known as enhanced degradation. oup.com This adaptation of the soil microbial community can significantly reduce the persistence of N-methylcarbamates in agricultural settings.
The use of microbial consortia is a promising strategy for bioremediation. doi.org Formulated consortia of bacteria, such as those containing Pseudomonas, Klebsiella, Stenotrophomonas, Ochrobactrum, and Bacillus species, have shown high efficiency in degrading pesticides under laboratory conditions. doi.org Understanding the intricate interactions within these microbial communities is key to harnessing their full potential for the cleanup of this compound-contaminated sites. frontiersin.org
Environmental Distribution and Transport Mechanisms
The movement and distribution of N-methylcarbamates in the environment are governed by their physicochemical properties and the characteristics of the environmental compartments they enter. Processes such as sorption to soil, volatilization into the atmosphere, and transport through water systems are key determinants of their environmental concentrations and potential for exposure.
Sorption and Desorption Dynamics in Soils and Sediments
The interaction of N-methylcarbamates with soil and sediment particles, through sorption and desorption, is a crucial process that influences their mobility and bioavailability. The extent of sorption is largely dependent on the organic matter and clay content of the soil. tandfonline.comajol.info
Research indicates that soil organic matter is the single most important factor affecting the sorption and desorption of many this compound insecticides. tandfonline.com An increase in soil organic carbon content, often through the addition of organic manure like farm yard manure or sewage sludge, leads to increased adsorption of these pesticides. ajol.info This is because the interaction between the pesticide and organic matter can occur through various bonding mechanisms, including ionic and hydrogen bonds. ajol.info For instance, studies on carbaryl have shown that topsoils with higher organic carbon content exhibit greater sorption coefficients compared to subsoils. researchgate.net Similarly, the adsorption of meta-tolyl-N-methylcarbamate (MTMC) in dark brown soil was primarily influenced by the soil organic matter content, followed by the content of clay particles. ncsu.edu
The this compound carbofuran has been shown to have its sorption-desorption significantly influenced by organic matter. tandfonline.com However, its affinity is not exclusively tied to organic components, as clay mineral content also plays a role, though the primary sorbent is still a subject of some discussion. mdpi.com The type of exchangeable cations on clays (B1170129) can also influence the sorption of carbamates like carbaryl. mdpi.com
Desorption studies reveal that the release of N-methylcarbamates from soil particles is often limited, a phenomenon known as hysteresis. ajol.info This means that the pesticide is more strongly retained by the soil than predicted by the adsorption phase alone. Soils with higher organic matter content not only adsorb more pesticide but also allow for less desorption. tandfonline.comajol.info
Table 1: Factors Influencing Sorption of N-Methylcarbamates in Soil
This compound Key Influencing Factors Research Findings Source Carbofuran Organic Matter, Clay Content Organic matter is the most important single factor affecting sorption. It is highly mobile, with sorption depending on both organic matter and clay content. [3, 9] Carbaryl Organic Carbon, Clay Minerals Sorption is greater in topsoils with higher organic carbon. The nature of exchangeable cations on smectite clays also affects sorption. [9, 12] Meta-tolyl-N-methylcarbamate (MTMC) Organic Matter, Clay Particles Adsorption is primarily affected by soil organic matter content, followed by clay particle content. who.int Oxamyl Organic Matter (from manure) Addition of organic manure (sewage sludge, FYM) increases soil organic carbon and thus increases adsorption. wpmucdn.com
Volatilization and Atmospheric Transport Processes
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, enabling its transport in the atmosphere. For N-methylcarbamates, this process is generally considered a minor distribution pathway due to their typically low vapor pressures. who.int However, slow evaporation or sublimation can occur at normal temperatures, leading to some degree of volatilization from soil and water surfaces. who.int
The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant. For example, 3-isopropylphenyl methylcarbamate has an estimated vapor pressure of 0.0044 mm Hg at 25°C, which suggests it will exist solely as a vapor in the atmosphere if released to air. nih.gov However, its estimated Henry's Law constant is low (6.3 x 10⁻⁸ atm-cu m/mole), indicating that volatilization from moist soil or water surfaces is not expected to be a significant fate process. nih.gov
Once in the atmosphere, pesticides can be transported over distances and re-deposited on land and water surfaces. researchgate.net The transport and dispersion of pesticides in the atmosphere are similar to those of other air pollutants. researchgate.net For N-methylcarbamates that do enter the atmosphere, they can be degraded by reacting with photochemically-produced hydroxyl radicals. The atmospheric half-life for vapor-phase 3-isopropylphenyl methylcarbamate via this reaction is estimated to be 12 hours. nih.gov
Table 2: Volatilization Potential of a Selected this compound
Compound Vapor Pressure (at 25°C) Henry's Law Constant (at 25°C) Atmospheric Fate Summary Source 3-Isopropylphenyl methylcarbamate 0.0044 mm Hg (estimated) 6.3 x 10⁻⁸ atm-m³/mol (estimated) Exists as vapor if released to air; volatilization from soil/water is not a major fate process. Degrades via reaction with hydroxyl radicals (12-hour half-life). ncsu.edu
Leaching and Runoff Potential in Aquatic Systems
The movement of N-methylcarbamates from soil into ground and surface waters through leaching and runoff is a significant environmental transport mechanism, particularly for compounds with high water solubility. mdpi.comwho.int This potential is a major concern for water quality. mdpi.com
Carbofuran, for example, is water-soluble and highly mobile, which increases the risk of it contaminating water sources. mdpi.com Laboratory studies have confirmed that carbofuran has a high leaching potential. researchgate.net Substantial amounts of carbofuran have been recovered in leachates from soil columns, and its mobility is directly influenced by its sorption-desorption characteristics. tandfonline.com Similarly, carbaryl is considered to be vulnerable to leaching. mdpi.com
The persistence and mobility of these compounds are affected by environmental conditions. For instance, acidic soil and groundwater can favor the persistence of N-methylcarbamates like aldicarb and its transformation products, increasing their potential to reach groundwater. epa.gov The leaching of meta-tolyl-N-methylcarbamate (MTMC) was found to be enhanced under weakly acidic conditions. ncsu.edu
The Groundwater Ubiquity Score (GUS), which is calculated based on a pesticide's soil half-life and soil sorption coefficient (Koc), is often used to estimate leaching potential. A study assessing several carbamates found that carbofuran has a high leaching potential. researchgate.net In contrast, its metabolites 3-keto-carbofuran and 3-hydroxy-carbofuran were classified as transient and non-leaching, respectively. researchgate.net When applied to soil columns, carbofuran was found in high concentrations in the leachate, while its metabolites were not detected, suggesting rapid transport of the parent compound before significant degradation could occur within the column. researchgate.net Surface runoff from agricultural areas is another primary pathway for N-methylcarbamates to enter aquatic systems. wpmucdn.com
Table 3: Leaching Potential of Selected N-Methylcarbamates and Metabolites
Compound Soil Half-Life (DT50, days) Leaching Potential (GUS Index Classification) Mobility Notes Source Benfuracarb < 1 Non-leacher Parent compound found at low concentration in leachate. Carbofuran 12 Leacher Very mobile in soil; detected at high values in leachate. 3-Keto-carbofuran (metabolite) 2 Transient Not detected in leachate from carbofuran application. 3-Hydroxy-carbofuran (metabolite) < 1 Non-leacher Not detected in leachate from carbofuran application.
Persistence and Transformation Products in Environmental Compartments
N-methylcarbamates are generally considered to be relatively unstable compounds that degrade fairly rapidly in the environment. who.intchromatographyonline.com Their persistence is influenced by a combination of chemical, photochemical, and biological processes.
The primary chemical degradation pathway for N-methylcarbamates in water and soil is hydrolysis, the rate of which is highly dependent on pH. who.intwho.intidosi.org Hydrolysis is typically faster under alkaline conditions. tandfonline.comwpmucdn.com For example, a study measuring the hydrolysis half-lives of three N-methylcarbamates at pH 9 found that carbaryl degraded fastest (t½ = 19.3 h), followed by propoxur (t½ = 38.5 h), and then carbofuran (t½ = 57.8 h). wpmucdn.com This difference was attributed to the electronic properties of the molecules, with more electron-poor aromatic rings leading to faster hydrolysis. wpmucdn.com Photolysis, or degradation by sunlight, is also a significant pathway for the dissipation of carbamates in surface waters. who.intidosi.org
In soil and water, microbial degradation is a key process. who.int The first step is often hydrolysis, followed by further metabolism of the resulting phenolic and amine products. who.int In some cases, prior exposure of soil microorganisms to a carbamate or its degradation products can lead to enhanced biodegradation of the parent compound. iastate.edu
The breakdown of N-methylcarbamates leads to the formation of various transformation products. The initial hydrolysis yields a phenol (or oxime) and N-methylcarbamic acid, which is unstable and decomposes to methylamine and carbon dioxide. who.int Further transformations can occur through oxidation, leading to products such as hydroxylated derivatives, sulfoxides, and sulfones. who.intiupac.org For example, the major metabolites of aldicarb in soil are aldicarb sulfoxide and aldicarb sulfone. iupac.org Similarly, the metabolism of carbofuran can produce 3-hydroxycarbofuran and 3-ketocarbofuran. researchgate.netiupac.org These transformation products may have their own distinct environmental fate and toxicity profiles. who.int
Table 4: Persistence and Transformation Products of Selected N-Methylcarbamates
Compound Environmental Compartment Half-Life (t½) / Degradation Time (DT50) Major Transformation Products Source Carbofuran Soil DT50: 12 days 3-Hydroxycarbofuran, 3-Ketocarbofuran Water (pH 9, 18°C) t½: 57.8 hours 2,3-dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran phenol) epa.gov Carbaryl Water (pH 9, 18°C) t½: 19.3 hours 1-Naphthol epa.gov Propoxur Water (pH 9, 18°C) t½: 38.5 hours 2-Isopropoxyphenol epa.gov Aldicarb Soil t½: ~2 days (parent compound) Aldicarb sulfoxide, Aldicarb sulfone researchgate.net o-(sec-Butyl)phenyl this compound Soil & Rice Plants Rapidly degraded Hydroxylated derivatives, Conjugates researchgate.net
Molecular and Cellular Mechanisms of N Methylcarbamate Action
Enzyme Inhibition Kinetics and Reversibility
The interaction between N-methylcarbamates and their target enzymes is a dynamic process characterized by specific rates of association and dissociation. Understanding these kinetics is crucial for comprehending the duration and nature of their physiological effects.
Acetylcholinesterase (AChE) Inhibition Mechanisms
N-methylcarbamates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions. nih.govtaylorfrancis.com The mechanism of inhibition involves the carbamylation of a serine residue within the active site of AChE. nih.govresearchgate.net This process is initiated by a nucleophilic attack of the catalytic serine's oxygen on the carbonyl group of the N-methylcarbamate. researchgate.net This covalent modification renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft. taylorfrancis.comepa.gov This accumulation results in overstimulation of cholinergic receptors, leading to the characteristic signs of carbamate (B1207046) toxicity. nih.gov
Unlike the irreversible phosphorylation caused by organophosphates, the carbamylation of AChE by N-methylcarbamates is a reversible process. nih.govtaylorfrancis.com The carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. researchgate.net This reversibility is a key feature that distinguishes N-methylcarbamates from organophosphates and generally results in a shorter duration of toxic effects. nih.govoup.com
Butyrylcholinesterase (BChE) Inhibition Mechanisms
N-methylcarbamates also inhibit butyrylcholinesterase (BChE), another serine hydrolase found in plasma and various tissues. researchgate.netmdpi.com While BChE can also hydrolyze acetylcholine, its physiological role is less defined than that of AChE. mdpi.com The fundamental mechanism of BChE inhibition by N-methylcarbamates is similar to that of AChE, involving the carbamylation of the active site serine. researchgate.net
However, the structural differences between the active sites of AChE and BChE can lead to variations in the potency and selectivity of different this compound compounds. mdpi.comnih.gov The active site gorge of BChE is larger than that of AChE, which can influence the binding and carbamylation efficiency of various carbamates. mdpi.com For instance, the size of the N-alkyl substituent on the carbamate can have a more significant impact on AChE inhibition than on BChE inhibition. researchgate.net Some studies have shown that N-methylcarbamates generally exhibit minimal subtype selectivity between AChE and BChE due to the small size of the methyl group, which has limited lipophilic interaction with the acyl pocket of the enzymes. nih.govacs.org
Inhibition of Other Cholinesterase Isoforms
While AChE and BChE are the primary targets of N-methylcarbamates, research has also explored their interactions with other cholinesterase isoforms. Different species and even different tissues within the same organism can express various isoforms of these enzymes. For example, studies on insect acetylcholinesterases have revealed differences in sensitivity to N-methylcarbamates compared to mammalian AChE, which is a critical factor in their use as insecticides. dtic.mil The selectivity of certain experimental carbamates for insect AChE over human AChE highlights the potential for developing more targeted pest control agents. dtic.mil
Kinetic Parameters of Enzyme-N-Methylcarbamate Interactions (k_i, k_r)
The rates of carbamylation (k_i) and decarbamylation (k_r) are influenced by the specific chemical structure of the this compound and the specific cholinesterase enzyme. researchgate.net For example, a study on novel N-methyl, N-alkyl carbamates found that the rate of carbamylation of human AChE was significantly affected by the size of the N-alkyl substituent. researchgate.net
Table 1: Kinetic Parameters for the Inhibition of Cholinesterases by Select N-Methylcarbamates
| Compound | Enzyme | k_i (M⁻¹ min⁻¹) | k_r (min⁻¹) | Reference |
| 1-naphthyl this compound | Erythrocyte Cholinesterase | Data not available | Data not available | nih.gov |
| 2-isopropoxyphenyl this compound | Erythrocyte Cholinesterase | Data not available | Data not available | nih.gov |
| Phenyl this compound | Erythrocyte Cholinesterase | Data not available | Data not available | nih.gov |
| Carbofuran (B1668357) | Acetylcholinesterase | 1.9 ppm (K_i) | Data not available | ugm.ac.idugm.ac.id |
| Rivastigmine (B141) | rhAChE | 1130 | Data not available | researchgate.net |
Reversible Carbamoylation of Active Site
The cornerstone of this compound action is the reversible carbamoylation of the serine residue in the active site of cholinesterases. nih.govtaylorfrancis.comepa.gov This reaction involves the transfer of the N-methylcarbamoyl group from the inhibitor to the enzyme, forming a transient covalent bond. researchgate.net The stability of this carbamoyl-enzyme complex is intermediate between the highly stable phosphorylated enzyme formed by organophosphates and the transient acetylated enzyme formed during normal acetylcholine hydrolysis.
The carbamylated enzyme is unable to hydrolyze acetylcholine, leading to its accumulation. epa.gov However, the carbamoyl-enzyme bond is susceptible to spontaneous hydrolysis, which regenerates the free, active enzyme. researchgate.net The rate of this spontaneous reactivation (decarbamoylation) is significantly faster than the dephosphorylation of organophosphate-inhibited AChE, which is why this compound poisoning is generally of shorter duration. epa.govoup.com The entire process, from initial binding to carbamylation and subsequent decarbamylation, underscores the pseudo-irreversible nature of this inhibition. researchgate.net
Molecular Target Identification and Binding Studies
The primary molecular targets of N-methylcarbamates are well-established as acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov Binding studies have been instrumental in elucidating the specific interactions between these inhibitors and their target enzymes. These studies often employ techniques like X-ray crystallography and molecular docking to visualize the binding pose of the carbamate within the enzyme's active site. mdpi.comufl.edu
The active site of AChE is located at the bottom of a deep and narrow gorge lined with aromatic amino acid residues. nih.gov The binding of N-methylcarbamates involves interactions with key residues within this gorge. The carbamate moiety positions itself near the catalytic triad (B1167595) (serine, histidine, and glutamate) for the carbamylation reaction to occur. researchgate.net
Studies have also investigated the potential for N-methylcarbamates to interact with other molecular targets. For instance, some research has explored their ability to displace radiolabeled ligands from estrogen and progesterone (B1679170) receptors, although their capacity to do so was found to be limited. nih.gov The use of chemical proteomics and other advanced techniques is helping to identify potential off-target effects and provide a more comprehensive understanding of the molecular basis of this compound activity. ufl.edumdpi.com
Receptor Binding Affinities and Specificity (e.g., Aryl Hydrocarbon Receptor)
N-Methylcarbamates have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxic effects of various environmental contaminants. nih.gov The binding of a ligand to the AhR leads to its activation and subsequent translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin response elements, stimulating the transcription of downstream genes, including those encoding for cytochrome P450 enzymes like CYP1A. nih.govnih.gov
Carbaryl (B1668338), a well-known this compound insecticide, has demonstrated the ability to induce the expression of cytochrome P450 1A genes. nih.gov While its structure differs from typical AhR ligands, studies have shown that carbaryl can promote the activation of target genes in systems expressing both AhR and ARNT. nih.gov Interestingly, in a simplified system where ARNT function is bypassed, carbaryl acts as a competitive inhibitor. nih.gov This dual agonist and partial antagonist activity has been observed in different cell lines. nih.gov It is proposed that carbaryl's interaction with the AhR results in a suboptimal conformation of the receptor's ligand-binding domain. This may hinder the interaction with essential coactivators, leading to a unique mode of transcriptional activation. nih.gov Pre-incubation of cytosol with carbaryl has been shown to shift the apparent IC50 of the potent AhR ligand TCDD, further indicating competitive binding. nih.gov The this compound insecticide methomyl (B1676398) has also been suggested to be involved in aryl hydrocarbon receptor activation. nih.govresearchgate.net
Interaction with Ion Channels and Transporters
The interaction of N-methylcarbamates with ion channels and transporters is a critical aspect of their mechanism of action. While the primary target for many this compound insecticides is acetylcholinesterase, leading to indirect effects on neurotransmission, there is also evidence of direct interactions with ion channels and transporters. epa.govnih.gov
Studies have investigated the effects of various carbamate pesticides on the activity of key drug transporters, including ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRPs, and Breast Cancer Resistance Protein (BCRP/ABCG2), as well as Solute Carrier (SLC) transporters such as OATs and OCTs. researchgate.nettaylorandfrancis.comnih.govresearchgate.net
Research has shown that the N-methylcarbamates aminocarb (B1665979) and carbofuran have minimal to no inhibitory effect on the activities of these major drug transporters. taylorandfrancis.comnih.govresearchgate.net In contrast, other types of carbamates, such as the herbicide chlorpropham, have been found to inhibit BCRP and OAT3 activities. researchgate.nettaylorandfrancis.comnih.gov The fungicide propamocarb (B29037) has been shown to decrease the activities of OCT1 and OCT2, while cis-stimulating MATE2-K. nih.gov However, it's important to note that these effects were observed at concentrations that may not be relevant to environmental exposure. nih.gov Furthermore, propamocarb itself does not appear to be a substrate for OCT1, OCT2, or MATE2-K. nih.gov
Some methylcarbamate benzimidazoles, such as albendazole (B1665689) sulfoxide (B87167) and oxfendazole, are transported by BCRP, which can impact their bioavailability. nih.gov
The table below summarizes the interactions of selected carbamates with various ion channels and transporters.
| Carbamate | Transporter/Ion Channel | Effect | Reference |
| Aminocarb | P-gp, MRPs, BCRP, OATs, OCTs | No or minimal inhibition | taylorandfrancis.com, nih.gov, researchgate.net |
| Carbofuran | P-gp, MRPs, BCRP, OATs, OCTs | No or minimal inhibition | taylorandfrancis.com, nih.gov, researchgate.net |
| Chlorpropham | BCRP, OAT3 | Inhibition | researchgate.net, taylorandfrancis.com, nih.gov |
| Propamocarb | OCT1, OCT2 | Decreased activity | nih.gov |
| Propamocarb | MATE2-K | Cis-stimulation | nih.gov |
| Albendazole sulfoxide | BCRP | Transported by | nih.gov |
| Oxfendazole | BCRP | Transported by | nih.gov |
Protein Adduct Formation and Covalent Modifications
Isocyanates, which can be formed from this compound esters, are known to react with DNA and proteins. plos.orgacs.org The surrogate chemical N-succinimidyl this compound (NSNM) has been used to study these interactions. plos.org Studies using NSNM have shown that it can cause the formation of histone adducts, indicating its ability to covalently modify proteins central to chromatin structure and gene regulation. plos.orgnih.gov
A shotgun proteomic-based approach identified that a pesticide mixture containing N-methylcarbamates could induce adduct formation in key neuronal proteins such as calcium-calmodulin-dependent protein kinase-II (CaMK2) and annexin-A1 (ANXA1). researchgate.net These modifications were found in the active sites of the proteins, suggesting a direct impact on their function and a potential role in neurotoxicity. researchgate.net The formation of DNA adducts from isocyanates derived from N-methylcarbamates has also been explored, highlighting the potential for these compounds to interact with and modify other crucial biomolecules. acs.org
Host-Guest Binding Mechanisms (e.g., with Cyclodextrins)
The encapsulation of N-methylcarbamates by host molecules like cyclodextrins offers insights into their binding mechanisms and potential applications in areas such as controlled release and environmental remediation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with a variety of guest molecules, including N-methylcarbamates. rsc.orgrsc.orgresearchgate.net
The binding of N-methylcarbamates such as promecarb (B155259), bendiocarb (B1667985), carbaryl, and carbofuran with β-cyclodextrin has been studied using a combination of experimental and computational methods. rsc.orgrsc.orgresearchgate.net These studies reveal that the stability of the host-guest complexes in an aqueous solution decreases in the order of promecarb > bendiocarb > carbaryl > carbofuran. rsc.orgrsc.orgresearchgate.net
The mode of binding depends on the specific this compound. For promecarb, the interaction with the β-cyclodextrin cavity primarily involves the alkyl portion of the molecule. researchgate.net In contrast, for bendiocarb, carbaryl, and carbofuran, the aromatic moiety is partially included within the cyclodextrin (B1172386) cavity. researchgate.net The formation of these inclusion complexes is driven by non-covalent interactions and the solvent effect. rsc.orgrsc.org The generation of induced circular dichroism (ICD) signals upon encapsulation provides a means to predict the binding modes of these host-guest systems. rsc.orgrsc.orgresearchgate.net
The table below summarizes the stability of β-cyclodextrin complexes with different N-methylcarbamates.
| This compound | Stability of β-Cyclodextrin Complex | Primary Interacting Moiety | Reference |
| Promecarb | Highest | Alkyl rest | rsc.org, rsc.org, researchgate.net, researchgate.net |
| Bendiocarb | High | Aromatic moiety | rsc.org, rsc.org, researchgate.net, researchgate.net |
| Carbaryl | Moderate | Aromatic moiety | rsc.org, rsc.org, researchgate.net, researchgate.net |
| Carbofuran | Lowest | Aromatic moiety | rsc.org, rsc.org, researchgate.net, researchgate.net |
Intracellular Signaling Pathway Modulation
N-methylcarbamates can modulate various intracellular signaling pathways, leading to a range of cellular responses. These effects are often linked to the induction of oxidative stress and mitochondrial dysfunction.
Oxidative Stress Induction Mechanisms and Antioxidant Responses
Exposure to N-methylcarbamates can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. plos.orgnih.govmdpi.com This oxidative stress is a key mechanism underlying the toxicity of many carbamates. nih.govmdpi.com
N-succinimidyl this compound (NSNM), a surrogate for this compound insecticides, has been shown to increase intracellular ROS levels. plos.orgnih.gov This is often associated with an increase in the mitochondrial membrane potential. plos.orgnih.gov The rise in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov For instance, the this compound insecticide methomyl has been reported to induce oxidative damage and lipid peroxidation. mdpi.com
In response to oxidative stress, cells activate antioxidant defense mechanisms. mdpi.comals-journal.com These include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants like glutathione (GSH). plos.orgmdpi.com Studies have shown that this compound exposure can lead to alterations in the levels and activities of these antioxidant components. For example, NSNM treatment causes a rapid depletion of total and reduced glutathione and an increase in oxidized glutathione (GSSG). plos.orgnih.gov Deletion of SOD genes in yeast enhances sensitivity to NSNM, highlighting the crucial role of this enzyme in mitigating this compound-induced oxidative stress. plos.orgnih.gov
The Nrf2 signaling pathway is a major regulator of antioxidant responses. nih.gov While some studies suggest that carbamates can activate the Nrf2 pathway as a protective mechanism, others indicate that chronic exposure may inhibit this pathway in normal cells. nih.gov
The table below provides an overview of the effects of N-methylcarbamates on oxidative stress markers and antioxidant responses.
| This compound | Effect on Oxidative Stress | Effect on Antioxidant Response | Reference |
| N-succinimidyl this compound (NSNM) | Increased intracellular ROS, increased mitochondrial membrane potential | Depletion of total and reduced glutathione, increased GSSG | plos.org, nih.gov |
| Methomyl | Induces oxidative damage and lipid peroxidation | Increased hepatic GSH at low doses, increased GSH:GSSG ratio | nih.gov, mdpi.com |
| Propoxur (B1679652) | Increased MMP-2 expression via ERK/Nrf2 upregulation | Upregulation of the ERK/Nrf2 pathway | nih.gov |
Mitochondrial Dysfunction and Metabolic Perturbations
Mitochondria are key targets for this compound toxicity. nih.govnih.gov These compounds can induce mitochondrial dysfunction, leading to impaired energy metabolism and further exacerbating oxidative stress. nih.govnih.govresearchgate.net
N-succinimidyl this compound (NSNM) has been shown to directly inhibit mitochondrial respiratory chain complex I. nih.govnih.govresearchgate.net This inhibition leads to a dose-dependent decrease in oxygen consumption. nih.gov As a consequence of reduced mitochondrial ATP production, cells may shift towards anaerobic metabolism, resulting in increased glycolysis and lactate (B86563) production. nih.gov Studies in human platelets have demonstrated that NSNM exposure leads to a significant decrease in routine and coupled oxygen consumption. nih.gov
The this compound insecticide methomyl has been shown to disrupt hepatic xenobiotic and intermediary metabolism. nih.govresearchgate.netnih.gov In mouse models, methomyl exposure led to hepatic steatosis, decreased plasma LDL, and altered glucose metabolism, including decreased fasting blood glucose and hepatic glycogen (B147801) stores. nih.govnih.govresearchgate.net These metabolic perturbations suggest that N-methylcarbamates can act as metabolic disrupting chemicals. nih.govresearchgate.net
The table below summarizes the effects of N-methylcarbamates on mitochondrial function and metabolism.
| This compound | Effect on Mitochondria | Effect on Metabolism | Reference |
| N-succinimidyl this compound (NSNM) | Inhibition of mitochondrial respiratory chain complex I, decreased oxygen consumption, increased mitochondrial membrane potential | Increased glycolysis and lactate production | nih.gov, researchgate.net, nih.gov, plos.org |
| Methomyl | Not directly assessed in these studies | Hepatic steatosis, decreased plasma LDL, decreased fasting blood glucose, decreased hepatic glycogen | nih.gov, researchgate.net, nih.gov, nih.gov, researchgate.net |
| Carbofuran | Impaired mitochondrial function | Impaired glucose metabolism | nih.gov |
Cell Cycle Regulation Mechanisms
The DNA damage and cellular stress induced by N-methylcarbamates directly impact cell cycle progression. The DDR pathways, once activated, can signal to halt the cell cycle, preventing the replication of damaged DNA. nih.gov Studies using NSNM on mouse ovarian epithelial cells have shown that exposure to the compound can negatively regulate the DDR pathway, leading to replication blocks and subsequent cell cycle arrest. researchgate.net
Flow cytometry analysis has detailed the specific phases of the cell cycle that are affected. Following treatment with NSNM, mammalian cells exhibit a distinct arrest in the G1 phase, which becomes significant after several hours of exposure. researchgate.net This is followed by a subsequent arrest in the G2/M phase at later time points. researchgate.net Ultimately, a distinct sub-G1 peak appears, which is indicative of cells undergoing apoptosis. researchgate.net This sequence suggests that the cell first attempts to halt the cycle to repair damage (G1 and G2/M arrest) but initiates programmed cell death when the damage is too severe to be repaired. nih.govresearchgate.net
The regulation of the cell cycle is orchestrated by a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). khanacademy.orglibretexts.org These complexes drive the cell from one phase to the next. khanacademy.org Checkpoints, such as the G1/S and G2/M transitions, are critical control points where the cell assesses its condition before proceeding. khanacademy.orgcreativebiolabs.net The arrest caused by N-methylcarbamates is mediated by these internal control mechanisms. The tumor suppressor protein p53, a key regulator of the G1 checkpoint, is often activated in response to DNA damage. libretexts.org Studies have shown that NSNM treatment leads to the phosphorylation of p53, which can in turn activate other proteins like p21 to inhibit the Cdk/cyclin complexes and enforce the cell cycle halt. nih.govlibretexts.org
Table 2: Effects of this compound Surrogate (NSNM) on Cell Cycle Phases in Mouse Ovarian Epithelial Cells
| Time Point Post-Treatment | Observed Cell Cycle Phase | Interpretation | Reference(s) |
| 6 hours | Onset of G1 phase arrest | Initiation of cell cycle halt in response to damage. | researchgate.net |
| 12 hours | Significant G1 phase arrest | Major checkpoint activation to prevent replication of damaged DNA. | researchgate.net |
| 48 hours | Onset of G2/M arrest | Activation of the pre-mitotic checkpoint. | researchgate.net |
| 72 hours | Significant G2/M arrest | Prevention of entry into mitosis with damaged chromosomes. | researchgate.net |
| 96 hours | Distinct sub-G1 peak | Increase in apoptotic cell population due to irreparable damage. | researchgate.net |
Structure-Activity Relationships (SAR) Governing Molecular Interactions
The biological activity of this compound compounds, particularly their function as enzyme inhibitors, is profoundly influenced by their molecular structure. The principles of Structure-Activity Relationships (SAR) are crucial for understanding how chemical modifications to the this compound scaffold affect its interaction with biological targets, most notably acetylcholinesterase (AChE). science.gov Carbamates exert their primary toxic action by acting as substrates for AChE with very low turnover numbers, effectively inhibiting the enzyme through carbamoylation of a serine hydroxyl group in the active site. science.govwalisongo.ac.id This inhibitory potency is dependent on the compound's structural complementarity to the enzyme's active site. science.govannualreviews.org
Impact of Substituent Effects on Enzyme Inhibition Potency
The potency of this compound inhibitors is highly sensitive to the nature and position of substituents on the aromatic (phenyl) ring. acs.org Electron-donating substituents on the phenyl ring have been found to increase inhibitory activity against AChE, which may be due to the ability of these aromatic carbamates to form a charge-transfer complex with the enzyme. annualreviews.org
Systematic studies have elucidated specific relationships:
Position of Substituents: For simple alkylphenyl N-methylcarbamates, substitution at the meta position on the phenyl ring is generally superior for AChE inhibition compared to ortho or para substitution. acs.org
Alkyl Chain Branching: Branching on the carbon atom directly attached to the ring tends to increase activity. acs.org Specifically, secondary alkyl groups (up to seven carbons) are highly active, with activity peaking for groups between C3 and C6. acs.org Further branching away from the ring can be deleterious to activity. acs.org
Halogen Substitution: The addition of halogens can significantly modulate potency. Bromination at the C6 position of 3-tert-butylphenyl methylcarbamate was found to increase inhibitory potency against both human and mosquito AChE. mdpi.com Conversely, introducing a larger iodine atom at the same position led to a loss of potency. mdpi.com In another series, electron-withdrawing groups like fluorine at the meta position and an electron-donating methoxy (B1213986) group at the para position of the phenyl ring enhanced AChE inhibitory activity. researchgate.net
Table 3: Influence of Phenyl Ring Substituents on this compound Inhibitory Activity
| Parent Compound | Substituent Type | Position on Phenyl Ring | Effect on AChE Inhibition Potency | Reference(s) |
| Phenyl this compound | Alkyl groups (C3-C7) | meta | Generally superior to ortho or para | acs.org |
| Phenyl this compound | Secondary alkyl groups | meta | Increased activity | acs.org |
| 3-tert-butylphenyl methylcarbamate | Bromine | C6 (ortho) | Increased potency | mdpi.com |
| 3-tert-butylphenyl methylcarbamate | Iodine | C6 (ortho) | Decreased potency | mdpi.com |
| Phenyl this compound | Fluorine | meta | Enhanced activity | researchgate.net |
| Phenyl this compound | Methoxy | para | Enhanced activity | researchgate.net |
| Phenyl this compound | Trifluoromethyl | meta | Poor activity | mdpi.com |
Conformational Analysis and Binding Site Complementarity
The three-dimensional conformation of an this compound inhibitor is a critical determinant of its binding affinity and efficacy. The molecule must adopt a specific orientation to achieve optimal complementarity with the enzyme's binding site. annualreviews.org The carbamate functional group itself presents a key conformational feature: hindered rotation around the C-N amide bond. This restricted rotation can lead to the existence of distinct rotational isomers, or rotamers (often designated as E/Z or syn/anti). researchgate.net The relative population of these rotamers can be influenced by the steric and electronic properties of the substituents on the molecule. researchgate.net
Advanced Analytical Methodologies for N Methylcarbamate Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for the separation of N-methylcarbamates from complex matrices prior to their quantification. Both gas and liquid chromatography are widely utilized, each with its own set of advantages and specific applications.
Gas Chromatography (GC) with Various Detectors
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the inherent thermolability of N-methylcarbamates presents a significant challenge, as they can degrade at the high temperatures typically used in conventional GC systems with hot split/splitless injectors. oup.com This thermal degradation often leads to the formation of corresponding phenols and methylisocyanate. oup.com
To overcome this, specialized techniques have been developed. Fast GC with cold on-column injection minimizes thermal degradation by reducing the injection temperature, using shorter columns, high flow rates, and rapid temperature programming. oup.com This approach has been successfully used to analyze several N-methylcarbamates without decomposition. oup.com
Another strategy involves the derivatization of N-methylcarbamates to form more stable and volatile compounds. jircas.go.jp For instance, hydrolysis of the carbamates to their corresponding phenols, followed by derivatization with reagents like pentafluoropropionic anhydride (B1165640), creates fluoro derivatives that are amenable to GC analysis with an electron capture detector (ECD). nih.gov This method has been applied to determine N-methylcarbamates in milk with detection limits in the nanogram per milliliter range. nih.gov Similarly, derivatization with heptafluorobutyric anhydride allows for the confirmation of phenyl-N-methylcarbamate insecticides in liver tissue by GC coupled with mass spectrometry (GC/MS). nih.gov
The choice of GC column is also critical for successful separation. Columns such as 5% DEGS + 1% H3PO4 and 5% OV-17 have demonstrated good performance in separating monochloroacetate derivatives of N-methylcarbamate hydrolysates. epa.gov
Liquid Chromatography (LC) with Diverse Detection Modalities
High-performance liquid chromatography (HPLC) is the most common and preferred method for the analysis of N-methylcarbamates due to their thermal instability. oup.com It offers robust and reliable separation, typically on reverse-phase columns like C18 or C8. asme.orgresearchgate.net
UV-Vis spectrophotometric detection is a straightforward method that can be used for the direct analysis of N-methylcarbamates. nih.gov The compounds are monitored at their specific maximum absorbance wavelengths (λmax). wpmucdn.com For example, carbofuran (B1668357), propoxur (B1679652), and carbaryl (B1668338) can be detected around 275 nm, 271 nm, and 270 nm, respectively. wpmucdn.com However, a significant limitation of UV detection is its non-specificity, as many other compounds in environmental and biological samples can also absorb UV light, leading to potential interferences. asme.org Despite this, HPLC with UV detection has been successfully used for the determination of carbamates in various matrices, including fruit and vegetable juices. researchgate.net
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. thermofisher.com A widely adopted approach involves post-column derivatization. asme.orgusgs.gov In this technique, the separated N-methylcarbamates are hydrolyzed with a strong base, such as sodium hydroxide (B78521), at an elevated temperature to produce methylamine (B109427). asme.orgnemi.gov This methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol, like 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. asme.orgasme.orgnemi.gov This derivative is then detected by a fluorescence detector, with excitation and emission wavelengths typically around 340 nm and 418-455 nm, respectively. asme.orgnih.govacs.org
This post-column derivatization fluorescence method is the basis for several official methods, including U.S. EPA Method 531.2 for drinking water analysis. thermofisher.com It allows for the detection of N-methylcarbamates at very low levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. thermofisher.comnih.gov The technique has been applied to a wide variety of samples, including water, soil, eggs, and liver tissue. asme.orgnih.govnih.gov
Another fluorescence-based method involves the use of dansyl chloride to create a fluorescent derivative of carbaryl, which can then be analyzed by HPLC. nih.gov This approach has been shown to be more sensitive than direct UV detection. nih.gov
Electrochemical detection provides another sensitive and selective means for this compound analysis. One method involves the direct electrochemical detection of underivatized pesticides at a high operating potential using conductive boron-doped diamond thin-film electrodes. acs.orgresearchgate.netresearcher.lifeacs.org This approach has achieved detection limits in the range of 5-20 ng/mL. acs.orgresearchgate.netresearcher.life
A more sensitive method involves the alkaline hydrolysis of the N-methylcarbamates to their phenolic derivatives prior to injection into the liquid chromatograph. acs.orgacs.org These phenolic derivatives can be oxidized at a lower potential, which significantly increases the sensitivity of the detection. acs.orgacs.org Using this method, detection limits of 0.6-1 ng/mL have been reported for carbaryl and carbofuran. acs.orgacs.orgtandfonline.com Boron-doped diamond electrodes are particularly advantageous for this application due to their stability and low background noise compared to other electrode materials like glassy carbon. acs.orgresearchgate.netacs.org
Fluorescence Detection
Mass Spectrometry (MS) in this compound Analysis
Mass spectrometry (MS) is a powerful tool for the definitive confirmation and identification of N-methylcarbamates. When coupled with chromatographic separation techniques like GC or LC, it provides a high degree of specificity.
Chemical ionization (CI) mass spectrometry, using methane (B114726) as the reagent gas, can produce prominent [M+1]+ ions for N-methyl- and N,N-dimethylcarbamates, which are useful for molecular weight determination. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) has become a standard for the confirmatory analysis of this compound residues. acs.org Various atmospheric pressure ionization (API) techniques are employed. Atmospheric pressure chemical ionization (APCI) can provide both protonated molecules and characteristic fragment ions. acs.org Electrospray ionization (ESI), a milder ionization technique, primarily produces protonated molecules. acs.org Tandem mass spectrometry (MS/MS) can be used to generate product ion spectra from these protonated molecules, providing further structural information for unambiguous identification. acs.org
Solid-phase microextraction (SPME) coupled with LC-MS/MS offers a rapid and sensitive method for the analysis of N-methylcarbamates in water samples, with detection limits in the low µg/L range. nih.gov For confirmatory purposes in complex matrices like liver tissue, GC/MS analysis of derivatized carbamates is also a viable technique. nih.gov
Table of Research Findings on this compound Detection Methods
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of N-methylcarbamates. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion or a protonated adduct, [M+H]⁺), subjecting it to collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation patterns are often unique to a specific chemical structure, providing a high degree of confidence in compound identification.
A predominant fragmentation pathway for many this compound pesticides involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da. nih.gov This characteristic loss is a key indicator for the presence of the this compound functional group. nih.gov For example, in the analysis of 3-hydroxycarbofuran (B132532), an N-methyl amino formic acid aromatic ester, a stable fragment ion at m/z 181.1 is generated through this neutral loss. nih.gov The specific product ions generated are used to confirm the identity of the analyte. For instance, in the analysis of isomeric pesticides, which are challenging to differentiate, unique product ions can be identified for each isomer, allowing for their distinction. mdpi.com
The selection of precursor and product ions is fundamental to developing sensitive and selective MS/MS methods, such as in Multiple Reaction Monitoring (MRM) mode, where specific transitions are monitored to quantify the analyte with high specificity. nih.govosti.gov
Table 1: Examples of MS/MS Transitions for this compound Pesticides
| Compound | Precursor Ion ([M+H]⁺) | Product Ion 1 (Quantitation) | Product Ion 2 (Confirmation) | Source(s) |
| Aldicarb (B1662136) | 208.2 | 115.9 | 88.7 | osti.gov |
| Carbofuran | 222.2 | 165.2 | 123.0 | osti.gov |
| Methomyl (B1676398) | 163.1 | 87.7 | 105.8 | osti.gov |
| Oxamyl (B33474) | 237.2 | 71.6 | 89.8 | osti.gov |
| Pirimicarb | 239.2 | 182.3 | 72.2 | dergipark.org.tr |
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High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound with a high degree of confidence. This capability is crucial for identifying unknown compounds and for confirming the identity of target analytes, significantly reducing the likelihood of false positives. mdpi.com Instruments like time-of-flight (TOF) and Orbitrap mass analyzers can achieve mass accuracies with errors of less than 5 parts per million (ppm), and often below 2 ppm. ual.es
This high mass accuracy allows for the confident assignment of an elemental formula to a measured mass. For example, the ability to measure the exact mass of a molecule to several decimal places distinguishes it from other molecules that may have the same nominal mass. This specificity is a powerful tool in screening for pesticides in complex samples. ual.es The combination of accurate mass measurement of the precursor ion and its fragment ions provides robust confirmation of a compound's identity. researchgate.net
Table 2: Theoretical and Measured Accurate Mass of an this compound Example
| Compound | Formula | Theoretical Exact Mass ([M+H]⁺) | Observed Mass Accuracy | Source(s) |
| Carbofuran | C₁₂H₁₅NO₃ | 222.1125 | < 2 ppm | osti.govual.es |
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Hyphenated Techniques (LC-MS, GC-MS) for Complex Matrices
To analyze N-methylcarbamates in complex matrices such as food, water, and soil, mass spectrometers are commonly coupled with chromatographic separation techniques. nih.gov This "hyphenation" leverages the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, is the most prevalent technique for this compound analysis. researchgate.netingenieria-analitica.com This is due to the thermal lability of many carbamates, which makes them unsuitable for the high temperatures often used in gas chromatography. dergipark.org.tr Reversed-phase liquid chromatography is typically used for separation. nih.gov Sample preparation is often required to extract the analytes from the matrix and minimize interferences. A widely used and effective sample preparation method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govingenieria-analitica.com LC-MS/MS methods have been developed for the simultaneous determination of numerous N-methylcarbamates in fruits, vegetables, and juices with high sensitivity and specificity. nih.govingenieria-analitica.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for N-methylcarbamates, though it often requires a derivatization step to convert the thermally unstable carbamates into more volatile and stable forms. acs.org For instance, flash-heater methylation can be employed. acs.org GC-MS and GC-MS/MS are powerful tools for analyzing volatile and semi-volatile pesticides in environmental samples like air and water. researchgate.netmdpi.comhpst.cz
Table 3: Examples of Hyphenated Techniques for this compound Analysis
| Technique | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Target Compounds | Source(s) |
| LC-MS/MS | Fruit and Vegetable Juice | QuEChERS | < 1 ppb | 10 N-methylcarbamates | ingenieria-analitica.com |
| LC-MS/MS | Fruits and Vegetables | Ethyl Acetate Extraction | 0.01 mg/kg | 57 pesticides including N-methylcarbamates | nih.gov |
| LC-MS/MS | Fruit, Vegetable, Tea | QuEChERS | LOQ: 0.5–5.0 µg/kg | 15 carbamates | nih.gov |
| GC-MS/MS | Water | Solid Phase Microextraction (SPME) | N/A | 5 carbamates | researchgate.net |
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Spectroscopic Characterization Methods
Spectroscopic methods provide detailed structural information about molecules by probing their interaction with electromagnetic radiation. For N-methylcarbamates, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies like Infrared (IR) and Raman are invaluable for confirming structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural assignment. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined. For N-methylcarbamates, NMR is used to confirm the structure of synthesized compounds and to identify metabolites. For example, the ¹H NMR spectrum of methyl carbamate (B1207046) in CDCl₃ shows a signal for the methyl protons (CH₃) at approximately 3.66 ppm and a broad signal for the amine protons (NH₂) around 5.3 ppm. The ¹³C NMR spectrum provides information on the carbon skeleton, including the characteristic carbonyl carbon of the carbamate group.
Table 4: Example ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Structures
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Assignment | Source(s) |
| Methyl carbamate | ¹H | CDCl₃ | 3.66 | -OCH₃ | nih.gov |
| N-phenyl methylcarbamate | ¹³C | DMSO-d₆ | 153.9 | C=O | |
| N-phenyl methylcarbamate | ¹³C | DMSO-d₆ | 51.4 | -OCH₃ | |
| 3-Methyl-4-carboxyphenyl this compound | ¹H | DMSO-d₆ | 2.53 | Ar-CH₃ |
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Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. The this compound structure contains several IR-active functional groups that produce characteristic absorption bands. These include the N-H stretch (typically a sharp peak around 3300-3500 cm⁻¹), the C=O (carbonyl) stretch (a strong, sharp peak around 1670-1780 cm⁻¹), and C-O and C-N stretching vibrations at lower wavenumbers. acs.org The presence and position of these peaks provide strong evidence for the carbamate functionality.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, bonds that are weak in an IR spectrum can be strong in a Raman spectrum, and vice-versa. researchgate.net Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions due to the weak Raman signal of water. hpst.cz The fingerprint region of a Raman spectrum (typically 400–1800 cm⁻¹) contains highly specific peaks that can be used to identify a compound. hpst.cz
Table 5: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Bond Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Source(s) |
| Amine | N-H stretch | 3300 - 3500 (sharp) | Corresponds to IR | |
| Carbonyl | C=O stretch | 1670 - 1780 (strong, sharp) | Corresponds to IR | |
| Ester/Ether | C-O stretch | 1000 - 1300 | Corresponds to IR | |
| Amine | C-N stretch | 1020 - 1200 | Corresponds to IR | acs.org |
This table is interactive. You can sort and filter the data.
Immunochemical and Biosensor-Based Detection Systems
Immunochemical and biosensor-based methods offer rapid, sensitive, and often portable alternatives to traditional chromatographic techniques for the detection of N-methylcarbamates. These systems are particularly well-suited for screening large numbers of samples.
Immunochemical methods , such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize the highly specific binding between an antibody and its target antigen (in this case, an this compound or a related hapten). dergipark.org.tr Competitive ELISA formats are commonly developed for small molecules like pesticides. These assays can achieve very low detection limits, often at the sub-ppb level, and can be applied to complex matrices like fruit juices and baby food with minimal sample cleanup. dergipark.org.trnih.gov For instance, ELISAs for carbofuran, carbaryl, and methiocarb (B1676386) have been developed with detection limits in the low ng/mL range. mdpi.com
Biosensors combine a biological recognition element with a physical transducer to generate a measurable signal. For N-methylcarbamates, a common approach is to use an enzyme-based biosensor. N-methylcarbamates are known inhibitors of the enzyme acetylcholinesterase (AChE). ingenieria-analitica.com Biosensors can be designed where AChE is immobilized on a transducer surface (e.g., an electrode). ingenieria-analitica.com In the presence of N-methylcarbamates, the enzyme's activity is inhibited, leading to a change in the signal (e.g., electrical current or potential), which can be correlated to the pesticide concentration. ingenieria-analitica.com These biosensors can be highly sensitive, with detection limits reaching the µg/L (ppb) and even ng/L (ppt) levels. researchgate.net
Table 6: Performance of Immunochemical and Biosensor Systems for this compound Detection
| Method Type | Target Analyte(s) | Limit of Detection (LOD) | Matrix | Source(s) |
| Chemiluminescent ELISA | Carbofuran | 0.03 ng/mL | Fruit Juice | mdpi.com |
| Chemiluminescent ELISA | Carbaryl | 0.007 ng/mL | Fruit Juice | mdpi.com |
| Chemiluminescent ELISA | Methiocarb | 0.004 ng/mL | Fruit Juice | mdpi.com |
| Potentiometric Biosensor (AChE) | Carbaryl | 1.0 x 10⁻⁹ µg/mL (1 ppt) | Aqueous Solution | |
| Optical Biosensor (AChE) | Methomyl, Aldicarb, etc. | < 10 µg/kg | Liver | ingenieria-analitica.com |
| Amperometric Biosensor (AChE) | Carbofuran | 2 µg/L | Fruit and Vegetables | researchgate.net |
This table is interactive. You can sort and filter the data.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for the screening of this compound pesticides due to its simplicity, cost-effectiveness, and high-throughput capabilities. vscht.cz The development of an effective ELISA hinges on the production of specific antibodies that can recognize and bind to the target this compound molecule.
The process typically begins with hapten synthesis, where the small this compound molecule is chemically modified by introducing a spacer arm to enable its conjugation to a larger carrier protein. tandfonline.comacs.org This hapten-protein conjugate then acts as an immunogen to elicit an immune response in animals, usually rabbits or mice, leading to the production of polyclonal or monoclonal antibodies, respectively. tandfonline.comacs.org Monoclonal antibodies are often preferred for their high specificity and homogeneity.
Several ELISA formats can be employed for this compound detection, with the competitive ELISA being the most common. nih.gov In a typical competitive indirect ELISA (ciELISA), a known amount of a coating antigen (a hapten-protein conjugate different from the immunizing one to improve assay sensitivity) is immobilized on the surface of a microtiter plate. tandfonline.com The sample containing the this compound analyte is then added along with a limited amount of specific antibody. The free this compound in the sample competes with the coated antigen for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, which binds to the primary antibody. Finally, a substrate is introduced, and the resulting colorimetric or chemiluminescent signal is measured. tandfonline.comresearchgate.net A weaker signal indicates a higher concentration of the this compound in the sample, as it has outcompeted the coated antigen for antibody binding.
The performance of an ELISA is characterized by several key parameters, including the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal, and the limit of detection (LOD), representing the lowest concentration of the analyte that can be reliably distinguished from a blank sample. vscht.cz Researchers have developed ELISAs for various N-methylcarbamates, including bendiocarb (B1667985), carbofuran, carbaryl, and methiocarb, with varying degrees of sensitivity and specificity. tandfonline.comvscht.cznih.gov For instance, a polyclonal antibody-based ELISA for bendiocarb demonstrated an IC50 value of 9 ng/mL. tandfonline.com In another study, a monoclonal antibody-based ELISA for carbofuran achieved a limit of detection of 0.11 ng/mL. nih.gov The choice of assay format, antibody, and hapten design significantly influences the analytical performance. tandfonline.com
Table 1: Performance Characteristics of Developed ELISAs for this compound Pesticides
| This compound | Assay Format | Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
|---|---|---|---|---|---|
| Bendiocarb | Competitive ELISA | Polyclonal | 9 | Not Reported | tandfonline.com |
| Carbofuran | Conjugate-coated direct competitive ELISA | Monoclonal | 18.49 | 0.11 | nih.gov |
| Carbaryl | Chemiluminescent ELISA | Monoclonal | Not Reported | 0.007 | vscht.cz |
| Methiocarb | Chemiluminescent ELISA | Monoclonal | Not Reported | 0.004 | vscht.cz |
| Propoxur | One-step conjugate-coated ELISA | Monoclonal | 4.4 nM (approx. 0.92 ng/mL) | Not Reported | acs.org |
Matrix effects, where components of the sample other than the analyte interfere with the assay, can be a significant challenge. However, simple dilution of sample extracts is often sufficient to overcome these effects in various food matrices like cabbage, cauliflower, rice, and fruit juices. tandfonline.comresearchgate.net The accuracy of ELISA methods is often validated by comparing the results with those obtained from conventional analytical techniques like liquid chromatography-mass spectrometry (LC-MS). vscht.cz
Biosensor Design and Application for Real-time Monitoring
Biosensors offer a promising avenue for the real-time, on-site monitoring of this compound pesticides. researchgate.net These analytical devices combine a biological recognition element with a physical transducer to convert the biological response into a measurable signal. nih.gov For this compound detection, the most common biological recognition element is the enzyme acetylcholinesterase (AChE), the same enzyme that these pesticides target in insects and mammals. uctm.edu
The fundamental principle of AChE-based biosensors is the inhibition of the enzyme's activity by N-methylcarbamates. uctm.edu In a typical setup, AChE is immobilized on the surface of a transducer. researchgate.net The substrate for AChE, acetylcholine (B1216132) or a synthetic analogue like acetylthiocholine (B1193921), is then introduced. The enzyme catalyzes the hydrolysis of the substrate, producing a product that can be detected by the transducer. For example, the hydrolysis of acetylthiocholine produces thiocholine, which can be electrochemically oxidized at an electrode, generating a current. When an this compound is present, it inhibits AChE, leading to a decrease in the rate of substrate hydrolysis and a corresponding change in the transducer signal. The degree of inhibition is proportional to the concentration of the this compound.
Various types of transducers have been employed in the design of this compound biosensors, including electrochemical and optical systems. researchgate.net Electrochemical biosensors, particularly amperometric ones, are widely used due to their high sensitivity and potential for miniaturization. frontierspartnerships.org Optical biosensors, which measure changes in light properties such as absorbance or fluorescence upon enzyme-substrate interaction, also provide a sensitive detection method. researchgate.netuctm.edu For instance, a fiber-optic biosensor has been developed for the detection of this compound residues in liver samples, capable of detecting levels below 10 µg/kg. uctm.edu
The development of wearable biosensors is a rapidly advancing field with the potential to revolutionize personal and environmental monitoring. elveflow.comlifesignals.com While not yet widely applied to this compound detection, the core technologies, such as the use of flexible, laser-engraved graphene electrodes and microfluidics for sample handling, could be adapted for this purpose. nih.govelveflow.com The integration of nanomaterials, such as gold nanoparticles or carbon nanotubes, into biosensor design can further enhance their sensitivity and stability. stanford.edu
Table 2: Examples of Biosensors for this compound Detection
| Biosensor Type | Recognition Element | Transducer | Target Analytes | Key Findings | Reference |
|---|---|---|---|---|---|
| Optical Biosensor | Acetylcholinesterase (AChE) | Fiber Optic | Methomyl, Aldicarb, Carbofuran, Propoxur | Capable of detecting levels below 10 µg/kg in liver samples. | uctm.edu |
| Electrochemical Biosensor | Acetylcholinesterase (AChE) | Screen-printed electrodes | General N-methylcarbamates | Enzyme immobilization with polyvinyl alcohol resulted in good reproducibility and sensitivity. | researchgate.net |
| Amperometric Biosensor | Horseradish Peroxidase (HRP) | Au-graphene-HRP-chitosan biocomposite | Hydrogen Peroxide (model) | Demonstrates potential for fast response and good stability, applicable to inhibitor detection. | frontierspartnerships.org |
| Wearable Electrochemical Biosensor | Redox-Active Nanoreporters | Laser-Engraved Graphene | Metabolites and Nutrients (model) | Demonstrates potential for continuous, real-time monitoring in biological fluids. | elveflow.com |
The real-time monitoring capability of biosensors is a significant advantage over traditional laboratory-based methods. techbriefs.com This allows for rapid screening of food products and environmental samples, enabling timely intervention in case of contamination. While biosensors may not always provide the same level of specificity as chromatographic methods, they serve as excellent screening tools, with positive results being confirmed by more conventional techniques. researchgate.net
Computational Chemistry and Molecular Modeling of N Methylcarbamates
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of N-methylcarbamates. amazon.com These methods, based on solving the Schrödinger equation, provide detailed information about molecular properties from first principles. wikipedia.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of N-methylcarbamates. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict molecular structures, vibrational frequencies, and reaction mechanisms. mdpi.comorientjchem.org
DFT calculations have been successfully used to study the structure and intermolecular interactions of N-methylcarbamate compounds like aminocarb (B1665979). For instance, calculations at the M06-2X/6-311 + G(d,p) level of theory have been employed to analyze the stability of such molecules. researcher.life These studies have revealed the presence of strong hydrogen bonds and other non-covalent interactions that determine the three-dimensional structure of these compounds in the solid state. researcher.life
Furthermore, DFT has been instrumental in exploring reaction pathways, such as the synthesis of N-benzoyl urea (B33335) derivatives from N-benzoylcarbamates. researchgate.net Using the B3LYP/6-31+G(d,p) level of theory, researchers can investigate whether these reactions proceed through a stepwise or concerted mechanism. researchgate.net The theory also aids in understanding the hydrolysis of N-methylcarbamates by examining the electronic structure of reactants, transition states, and products. scilit.com The molecular electrostatic potential (MEP) surface, calculated using DFT, helps in identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. orientjchem.org
Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies
| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |
| Structural Stability | M06-2X | 6-311+G(d,p) | Characterization of strong hydrogen bonds and C-H...π contacts in aminocarb. | researcher.life |
| Reaction Mechanism | B3LYP | 6-31+G(d,p) | Investigation of stepwise vs. concerted pathways in N-benzoyl urea synthesis. | researchgate.net |
| Vibrational Analysis | B3LYP | 6-311++G(d,p) | Simulation of IR spectra for 1,2,4-triazole (B32235) self-association, a related system. | researchgate.net |
| Electronic Properties | B3LYP | 6-311G(3df,3pd) | Calculation of molecular electrostatic potential to predict reactive sites. | orientjchem.org |
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles without empirical data, offer the highest accuracy for calculating molecular properties. wikipedia.orgscribd.com These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and others, which systematically improve upon the HF approximation by including electron correlation. scribd.com
For methylcarbamate, ab initio calculations using HF and MP2 methods with various basis sets (e.g., 6-311++G(2d,p), cc-pVDZ) have been performed to determine its structure, vibrational frequencies, and potential energy surfaces for internal rotations and inversions. researchgate.netresearchgate.net These calculations have shown that including electron correlation (at the MP2 level) and zero-point energy (ZPE) corrections is crucial for accurately reproducing experimental data, such as the torsional barrier of the methyl group. researchgate.net While HF methods provide a good starting point, MP2 calculations offer a more refined description of the molecular energetics. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Events
Molecular Dynamics (MD) simulations provide a "computational molecular microscope" to observe the time-dependent behavior of molecules, offering insights into conformational changes and binding events that are often inaccessible by other means. mdpi.comnih.gov
Protein-Ligand Interaction Dynamics
MD simulations are extensively used to study the dynamic interactions between N-methylcarbamates and their biological targets, such as acetylcholinesterase (AChE). nih.govmdpi.com These simulations can reveal how a ligand like rivastigmine (B141), an N-ethyl-N-methylcarbamate derivative, binds to and causes carbamylation of the enzyme. nih.govresearchgate.net By simulating the protein-ligand complex over time, researchers can observe conformational changes in the enzyme's active site, the stability of hydrogen bonds, and the role of water molecules in mediating interactions. nih.govresearchgate.net For example, simulations have shown that the flexibility of aromatic residues lining the AChE gorge is critical for its catalytic function. nih.gov
Recent studies have employed MD simulations lasting up to 100 nanoseconds to confirm the stability of complexes between AChE and potential inhibitors, including N,N-diethylcarbamate derivatives. nih.govplos.org These simulations analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the protein-ligand complex. nih.gov
Solvent Effects on this compound Behavior
The surrounding solvent can significantly influence the structure, dynamics, and reactivity of N-methylcarbamates. nih.govnsf.gov MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solvation effects. Studies on N-methylacetamide, a related compound, have used both ab initio (DFT-BLYP) and empirical (CHARMM22) models to examine properties along a cis-trans isomerization pathway in both vacuum and aqueous solution. nih.gov These simulations highlight the profound influence of many-body polarization effects, which are present in the ab initio model, on the system's behavior. nih.gov
MD simulations have also been used to investigate the encapsulation of this compound insecticides like bendiocarb (B1667985), carbaryl (B1668338), carbofuran (B1668357), and promecarb (B155259) by β-cyclodextrin in aqueous solution. researchgate.netresearchgate.net These simulations, often run for several nanoseconds, help to understand the binding modes and the driving forces for complex formation, such as van der Waals interactions and hydrogen bonding. mdpi.com The simulations can also elucidate how cosolvents in formulations affect micellar structures and the solubility of drugs. nih.gov
Docking Studies for Ligand-Target Recognition and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jscimedcentral.comnams-annals.in It is a critical tool in drug discovery for identifying potential lead compounds and understanding ligand-target recognition. nams-annals.in
Docking studies have been instrumental in investigating the binding of this compound inhibitors to enzymes like AChE. researchgate.netnih.gov These studies can predict the binding poses and affinities of various carbamates, helping to explain their inhibitory activity. For instance, docking has been used to compare the binding of rivastigmine and its analogs to AChE and butyrylcholinesterase (BChE), suggesting that the N-alkyl chain of the carbamate (B1207046) has a more significant negative impact on binding to AChE due to differences in the size of the acyl-binding pocket. nih.govresearchgate.net
In recent research, docking has been combined with MD simulations and ADME (absorption, distribution, metabolism, and excretion) profiling to screen large libraries of compounds for potential AChE inhibitors. plos.org For example, a derivative, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, was identified as a promising inhibitor through virtual screening, with its binding interactions with key residues of AChE (like Tyr123, Tyr336, and Trp285) being characterized. plos.org Docking studies also helped identify carbaryl and carbofuran as potential mimics of melatonin (B1676174), capable of binding to its receptors. nih.gov
Table 2: Examples of N-Methylcarbamates and Analogs in Docking Studies
| Compound | Target Protein | Docking Software/Method | Key Finding | Reference(s) |
| Rivastigmine | Acetylcholinesterase (AChE) | AutoDock Vina, Monte Carlo | Predicts carbamylation of TcAChE; carbamic N-alkyl chain negatively affects binding to AChE more than BChE. | nih.govresearchgate.net |
| Carbaryl, Carbofuran | Melatonin Receptors (MT1, MT2) | Pharmacoinformatics screen, Molecular docking | Identified as structural mimics of melatonin with binding affinity for its receptors. | nih.gov |
| [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate | Acetylcholinesterase (AChE) | Pyrx, Virtual Screening | Identified as a potent inhibitor with interactions at key active site residues. | plos.org |
| Methyl isocyanate (MIC) analogue | E. coli outer membrane proteins | Autodock 4.0 | OmpF showed the highest negative binding energy, suggesting it as a potential target. | researchgate.netresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. mst.dk These models are pivotal in predictive toxicology and drug design, enabling the estimation of a chemical's properties from its molecular structure, which can reduce the need for extensive animal testing, save time, and lower costs. mst.dkoecd.org The underlying principle is that structurally similar compounds are likely to exhibit similar activities and properties. mst.dk For N-methylcarbamates, QSAR has been extensively applied to predict their enzyme inhibitory potency and their behavior in the environment.
The primary mechanism of action for many this compound insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govmdpi.com Consequently, numerous QSAR studies have focused on modeling and predicting the AChE inhibitory activity of this class of compounds.
Early QSAR studies on carbamates were often classical, using smaller, congeneric sets of compounds. peerj.com More recent research has shifted towards using large, structurally diverse datasets to build more robust and broadly applicable models. peerj.com These studies employ a range of computational techniques, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). conicet.gov.ar
A 3D-QSAR study on a diverse set of 78 carbamates concluded that steric, electrostatic, and hydrophobic interactions are key to describing the variation in binding affinity to AChE. conicet.gov.ar The model indicated that for enhanced inhibitory activity, the carbamoyl (B1232498) nitrogen should be more electropositive, and substitutions on this nitrogen should possess high steric bulk and hydrophobicity. conicet.gov.ar Another mechanism-based 3D-QSAR approach was developed for a large set of organophosphate and carbamate compounds, which identified inhibitory structures by analyzing docked conformations of the parent compound and its metabolites. nih.gov This model highlighted that hydrogen bonding at the oxyanion hole and π-π interactions with the amino acid residue Trp86 are critical for potent AChE inhibition. nih.gov
In a 2D-QSAR study of 32 carbamate derivatives, a robust model was developed with strong statistical significance (R² = 0.81, Q²cv = 0.56, R²_Test set = 0.82). plos.orgnih.gov This model identified the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the percentage of hydrogen atoms as the primary features influencing anti-acetylcholinesterase activity. plos.orgnih.gov Such models serve as a foundation for the in silico design of new, more potent AChE inhibitors. plos.orgnih.gov
Research has also focused on developing QSAR models to predict the selectivity of carbamates for insect AChE over human AChE (hAChE), a crucial factor for developing safer insecticides. A 3D-QSAR model for 34 aryl methylcarbamates showed reasonable consistency with the logarithm of inhibition selectivity, achieving a leave-one-out cross-validated R² value of 0.66. nih.gov This work led to the identification of compounds with up to 530-fold selectivity for the AChE of the malaria mosquito, Anopheles gambiae, over hAChE. nih.gov
Table 1: Examples of QSAR Models for this compound AChE Inhibition
| QSAR Model Type | Number of Compounds | Key Descriptors/Findings | Statistical Significance | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | 78 | Steric, electrostatic, and hydrophobic interactions are critical. Electropositive carbamoyl nitrogen enhances activity. | - | conicet.gov.ar |
| 2D-QSAR | 32 | Connolly Accessible Area, E_LUMO, Hydrogen%. | R² = 0.81, R²_Test set = 0.82 | plos.orgnih.gov |
| 3D-QSAR | 34 | Atomic Property Fields (APF) used to model selectivity between insect and human AChE. | Cross-validated R² (selectivity) = 0.66 | nih.gov |
| Mechanism-based 3D-QSAR | Large set of OPs and carbamates | Hydrogen bonds at oxyanion hole and π-π interaction with Trp86 are critical for inhibition. | Validated with a large number of diverse compounds. | nih.gov |
QSAR models are also valuable for predicting the environmental fate of chemicals, providing estimates for properties like soil adsorption, bioconcentration, and degradation rates. mst.dkoecd.org For N-methylcarbamates, predicting their persistence and mobility in the environment is essential for risk assessment.
The environmental fate of a chemical is influenced by several physicochemical properties. For methyl carbamate, a measured log Kow of -0.66 was used to estimate key environmental parameters. nih.gov An estimated soil adsorption coefficient (Koc) of 10 suggests that methyl carbamate is not expected to adsorb significantly to soil and sediment, indicating high mobility. nih.gov Similarly, an estimated Bioconcentration Factor (BCF) of 0.19 suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov
Hydrolysis is a key degradation pathway for many chemicals. While purely aliphatic carbamates are generally resistant to hydrolysis, QSAR-based estimations can provide insights. nih.gov For methyl carbamate, the estimated hydrolysis half-lives are very long, at 3300 years at pH 7 and 330 years at pH 8, suggesting that abiotic hydrolysis is not a significant degradation pathway under typical environmental conditions. nih.gov However, microbial degradation is often more significant. One study noted that methyl carbamate was degraded by 19% in river water and 18% in seawater over a three-day period, indicating that biodegradation does occur. nih.gov While specific QSAR models predicting the rate of microbial degradation for a wide range of N-methylcarbamates are less common in the literature, the principles of QSAR can be applied to estimate such endpoints, provided sufficient data for model training and validation are available. mst.dk
Development of QSAR Models for Enzyme Inhibition
In Silico Prediction of Transformation Products and Pathways
Computational tools can predict the likely transformation products of a parent compound resulting from metabolism or environmental degradation. primescholars.com These in silico systems use libraries of known biochemical reactions and transformation rules to forecast degradation pathways. primescholars.comnih.gov This is particularly useful for identifying potentially toxic metabolites or persistent environmental transformation products that might otherwise be missed in experimental studies.
For N-methylcarbamates, several studies have used in silico tools to predict their biodegradation pathways. The University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System (UM-BBD PPS) is one such tool that has been applied to N-methylcarbamates like carbaryl (1-naphthyl-N-methylcarbamate). primescholars.comidosi.org
By inputting the structure of carbaryl, the system predicts a multi-step aerobic degradation pathway. primescholars.comidosi.org The initial and most crucial step, confirmed by numerous experimental studies, is the hydrolysis of the carbamate ester bond by a carbaryl hydrolase enzyme to yield 1-naphthol (B170400) and methylamine (B109427). primescholars.comnih.gov The predicted pathway then shows the further breakdown of 1-naphthol. primescholars.comidosi.org
The predicted aerobic pathway for carbaryl includes the following key intermediates:
1-Naphthol : The primary degradation product. primescholars.com
1,2-Dihydroxynaphthalene : Formed from 1-naphthol via the action of 1-naphthol 2-hydroxylase. primescholars.comnih.gov
Salicylate : A common intermediate in the degradation of aromatic compounds. primescholars.comnih.gov
Catechol and Gentisate : Salicylate can be further broken down into these compounds, which then enter central metabolic pathways. primescholars.comnih.gov
Some predicted intermediates, such as 1,2-dihydroxynaphthalene, salicylate, and catechol, have been experimentally verified in studies with carbaryl-degrading microorganisms like Pseudomonas and Bacillus species. primescholars.comidosi.org The in silico models also proposed other plausible intermediates like 2-oxopropanoate and 1,2,4-benzenetriol (B23740) that had not yet been experimentally confirmed, thus guiding future research. primescholars.com
Other computational approaches model different types of transformations. For instance, mathematical models have been developed to predict the thermal decomposition of carbamates, a process that can lead to the formation of isocyanates. mdpi.comresearchgate.net These models, often using computational fluid dynamics (CFD), can simulate the process in a reactor and are used to optimize conditions for chemical synthesis or to understand potential thermal breakdown pathways. mdpi.comresearchgate.net
Table 2: Predicted Aerobic Biodegradation Pathway of Carbaryl
| Step | Precursor | Transformation | Key Enzyme (Predicted/Known) | Product(s) | Reference |
| 1 | Carbaryl | Hydrolysis | Carbaryl Hydrolase | 1-Naphthol, Methylamine | primescholars.comidosi.orgnih.gov |
| 2 | 1-Naphthol | Hydroxylation | 1-Naphthol 2-Hydroxylase | 1,2-Dihydroxynaphthalene | primescholars.comnih.gov |
| 3 | 1,2-Dihydroxynaphthalene | Ring Cleavage | 1,2-Dihydroxynaphthalene Dioxygenase | 2-Hydroxychromene-2-Carboxylate | idosi.org |
| 4 | (Various Intermediates) | Multiple Steps | - | Salicylate | primescholars.comnih.gov |
| 5 | Salicylate | Hydroxylation | Salicylate Hydroxylase | Catechol / Gentisate | primescholars.comidosi.org |
This table summarizes the key steps in the predicted biodegradation pathway for Carbaryl based on in silico models and experimental verification.
Emerging Research Directions and Future Perspectives in N Methylcarbamate Science
Novel N-Methylcarbamate Derivatives with Tailored Mechanistic Properties
The synthesis of new this compound derivatives with precisely designed properties is a significant area of current research. By modifying the chemical structure of these compounds, scientists aim to enhance their efficacy and selectivity for specific targets.
Recent studies have focused on creating novel carbamate (B1207046) derivatives to improve their insecticidal activity. For instance, a series of new carbamate heterodimetic derivatives were designed and synthesized based on the structure of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. nih.gov Bioassays revealed that several of these new compounds exhibited significantly increased inhibitory activity against AChE compared to the parent compound, phenyl this compound. nih.gov One derivative, in particular, showed a 62-fold greater inhibitory activity. nih.gov This enhanced potency is attributed to the ability of different parts of the molecule to simultaneously interact with both the catalytic and peripheral sites of the AChE enzyme. nih.gov
Another area of exploration involves the creation of this compound derivatives based on monoterpenoids. Research has shown that converting monoterpenoids like menthol (B31143) into their carbamate derivatives can enhance their bactericidal activity. researchgate.net Similarly, the synthesis of new benzene-based carbamate derivatives has yielded compounds with promising inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. dk-chem.pl Some of these novel compounds demonstrated inhibitory potency comparable to or even better than existing drugs. dk-chem.pl
The design of these novel derivatives often involves computational modeling and structure-activity relationship (SAR) studies to predict their biological activity before synthesis. This rational design approach accelerates the discovery of new and more effective this compound compounds.
Table 1: Examples of Novel this compound Derivatives and their Enhanced Properties
| Derivative Class | Parent Compound/Scaffold | Enhanced Property | Research Finding |
| Carbamate Heterodimers | Phenyl this compound | Increased AChE Inhibition | Compound 6q showed 62-fold greater AChE inhibitory activity than the parent compound. nih.gov |
| Monoterpenoid Carbamates | Menthol | Enhanced Bactericidal Activity | Conversion of menthol to its carbamate derivative resulted in a notable improvement in bactericidal effects. researchgate.net |
| Benzene-based Carbamates | α-aminoketones | Selective Cholinesterase Inhibition | Some derivatives exhibited high selectivity for butyrylcholinesterase over acetylcholinesterase. dk-chem.pl |
Advanced Bioremediation Strategies Based on Mechanistic Understanding
The environmental persistence of some N-methylcarbamates has spurred the development of advanced bioremediation strategies. These approaches leverage the metabolic capabilities of microorganisms to break down these compounds into less harmful substances. A deeper understanding of the enzymatic and metabolic pathways involved is crucial for designing effective bioremediation techniques. nih.govresearchgate.net
Microbe-mediated biodegradation is considered an eco-friendly and cost-effective alternative to traditional physical and chemical cleanup methods. nih.gov Researchers have isolated and characterized bacteria capable of degrading this compound insecticides. researchgate.net For example, Burkholderia sp. C3 has been shown to utilize several this compound insecticides as a sole source of carbon. researchgate.net The degradation process often begins with the hydrolysis of the carbamate bond, followed by the breakdown of the resulting aromatic ring. researchgate.netresearchgate.net
Advanced bioremediation strategies include:
Biostimulation: This involves stimulating the growth and activity of indigenous microorganisms capable of degrading N-methylcarbamates by adding nutrients and oxygen to the contaminated environment. nih.gov
Bioaugmentation: This strategy involves introducing specific, highly efficient this compound-degrading microorganisms or microbial consortia to a contaminated site to enhance the degradation process. nih.gov
Immobilized Cell Technology: Studies have shown that immobilizing microbial cells on a solid support can lead to more effective degradation of pollutants compared to free-floating cells. mbl.or.kr
Furthermore, genetic engineering techniques are being explored to enhance the bioremediation capabilities of microorganisms. mbl.or.kr This includes modifying genes involved in the metabolic pathways for pesticide degradation to improve their efficiency. mbl.or.kr
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
The integration of "omics" technologies is revolutionizing the study of N-methylcarbamates by providing a holistic view of their interactions with biological systems. nih.gov Genomics, proteomics, and metabolomics allow for the comprehensive analysis of an organism's genes, proteins, and metabolites, respectively, in response to this compound exposure. quanticate.com
This multi-omics approach offers several advantages:
Uncovering Complex Mechanisms: By combining different omics datasets, researchers can elucidate the complex regulatory networks and metabolic pathways affected by N-methylcarbamates. cd-genomics.comfrontiersin.org
Identifying Biomarkers: Integrated omics can help identify specific molecular signatures (biomarkers) that indicate exposure or susceptibility to N-methylcarbamates.
Personalized Medicine and Risk Assessment: In the long term, these approaches could contribute to personalized medicine by tailoring treatments based on an individual's molecular profile and improving risk assessments. quanticate.comresearchgate.net
For example, metabolomic and proteomic profiling of Burkholderia sp. C3 has provided insights into the catabolism of the this compound insecticide carbaryl (B1668338). researchgate.net These studies have revealed the specific enzymes and metabolic intermediates involved in the degradation pathway. researchgate.net Similarly, integrating various omics data can help understand the metabolic adaptations of microorganisms to this compound stress. nih.gov
The integration of multi-omics data is a complex task that requires sophisticated computational and statistical methods to analyze and interpret the vast amounts of information generated. frontiersin.orgresearchgate.net
Development of High-Throughput Screening Methods for this compound Interactions
High-throughput screening (HTS) methods are instrumental in accelerating the discovery and characterization of this compound interactions with biological targets. These automated techniques allow for the rapid testing of large numbers of compounds, significantly reducing the time and cost of research. nih.govresearchgate.net
HTS is being applied in several areas of this compound research:
Drug Discovery: HTS is used to screen chemical libraries for novel this compound derivatives with desired biological activities, such as enzyme inhibition. nih.gov
Toxicological Screening: HTS assays are employed to assess the potential toxicity of N-methylcarbamates and to understand their mechanisms of action. nih.gov This includes evaluating their effects on various cellular parameters and their potential to interact with drug-metabolizing enzymes. nih.gov
Residue Analysis: Fast screening methods, such as those based on liquid chromatography coupled with mass spectrometry, are being developed for the rapid detection of this compound residues in food and environmental samples. dntb.gov.ua
The development of HTS is closely linked to advancements in robotics, detectors, and software, which enable the efficient analysis of thousands of compounds per day. nih.gov
Cross-Disciplinary Approaches in this compound Research (e.g., nanotechnology for detection/degradation)
The convergence of different scientific disciplines is fostering innovative solutions in this compound research. Nanotechnology, in particular, is emerging as a powerful tool for the detection and degradation of these compounds. aiha.org
Nanomaterials offer unique properties that can be harnessed for various applications:
Nanosensors: The development of nano-sized biosensors holds promise for the rapid and sensitive detection of N-methylcarbamates in the environment. aiha.org
Nanocatalysts: Nanoparticles are being investigated for their potential to catalyze the degradation of N-methylcarbamates, offering a more efficient alternative to conventional methods. rsc.org
Targeted Delivery: In medicine, nanotechnology is being explored for the targeted delivery of drugs, including those based on carbamate structures, across biological barriers like the blood-brain barrier. nih.gov
The cross-disciplinary nature of this research, blending chemistry, biology, physics, and engineering, is essential for developing these advanced materials and technologies. aiha.orgeuropa.eu
Challenges and Opportunities in this compound Research Methodologies
Despite significant progress, researchers in the field of N-methylcarbamates face several challenges that also present opportunities for future innovation.
Challenges:
Complexity of Biological Systems: The intricate and dynamic nature of biological systems makes it challenging to fully elucidate the mechanisms of action of N-methylcarbamates.
Data Integration and Interpretation: The vast and heterogeneous data generated by omics technologies require advanced computational and statistical tools for meaningful integration and interpretation. frontiersin.orgresearchgate.net
Development of Resistant Strains: In the context of pesticides, the evolution of resistance in target pests necessitates the continuous development of novel this compound derivatives with different modes of action.
Methodological Standardization: Ensuring the comparability and reproducibility of results across different studies requires the standardization of research methodologies. researchgate.net
Opportunities:
Advancements in Analytical Techniques: Continuous improvements in analytical instrumentation, such as mass spectrometry and NMR, provide greater sensitivity and resolution for studying N-methylcarbamates and their metabolites.
Computational Modeling: The increasing power of computational chemistry and bioinformatics allows for more accurate predictions of the properties and activities of novel this compound derivatives.
Interdisciplinary Collaboration: Fostering collaborations between chemists, biologists, toxicologists, and environmental scientists is crucial for addressing the multifaceted challenges in this compound research. nimss.org
Focus on Sustainable Solutions: There is a growing emphasis on developing environmentally friendly and sustainable approaches for the use and remediation of N-methylcarbamates.
Q & A
Q. Can machine learning predict the environmental fate of this compound metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
